molecular formula C9H12BrNO2S2 B479175 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine CAS No. 81597-71-9

1-[(5-Bromo-2-thienyl)sulfonyl]piperidine

Cat. No.: B479175
CAS No.: 81597-71-9
M. Wt: 310.2g/mol
InChI Key: JOPVDBGGIVPTLH-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-thienyl)sulfonyl]piperidine is a high-purity chemical compound with the molecular formula C10H14BrNO2S2 and a molecular weight of 332.30 g/mol . This reagent features a piperidine moiety functionalized with a 5-bromothiophene-2-sulfonyl group, making it a valuable synthetic building block in organic and medicinal chemistry research. Its primary research application lies in the exploration and synthesis of novel biologically active molecules. The compound's structure is characteristic of sulfonamide derivatives, a class known for its wide range of pharmacological properties. Researchers can utilize the reactive bromo and sulfonyl groups for further functionalization, such in metal-catalyzed cross-coupling reactions to create more complex structures . Analogous compounds featuring a piperidine ring linked to a sulfonamide group have been investigated for their potential interactions with enzymes like beta-secretase 1 (BACE1) and as core structures in crystallography studies . This makes 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine a versatile intermediate in drug discovery projects, particularly in the development of central nervous system (CNS) active agents and synthetic anti-infectives . Handling and Usage: This product is intended for research and development purposes only. It is strictly labeled as 'For Research Use Only' and is not intended for diagnostic or therapeutic applications, or for human or veterinary use.

Properties

IUPAC Name

1-(5-bromothiophen-2-yl)sulfonylpiperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BrNO2S2/c10-8-4-5-9(14-8)15(12,13)11-6-2-1-3-7-11/h4-5H,1-3,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOPVDBGGIVPTLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12BrNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501269858
Record name 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine
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Molecular Weight

310.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81597-71-9
Record name 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501269858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Physicochemical and Synthetic Profiling of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine: A Versatile Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly functionalized, modular scaffolds, halogenated thiophenesulfonamides have emerged as privileged building blocks. Specifically, 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (CAS: 81597-71-9) represents a highly versatile intermediate. By combining the robust electrophilicity of a 5-bromothiophene moiety with the lipophilic, sterically defined piperidine ring, this molecule serves as an ideal starting point for late-stage functionalization.

This technical guide dissects the physicochemical characteristics of this scaffold, explores the mechanistic rationale behind its reactivity, and provides field-proven, self-validating protocols for its application in modern synthetic workflows.

Physicochemical Profiling & Structural Causality

The physicochemical properties of a drug molecule dictate its absorption, distribution, metabolism, and excretion (ADME) profile [1]. The incorporation of the saturated six-membered piperidine ring into the sulfonylamide structure has a profound impact on the molecule's three-dimensional shape, polarity, and lipophilicity compared to smaller azetidine or pyrrolidine analogs.

Structural Insights
  • The Sulfonamide Linkage: The sulfonamide group acts as a strong hydrogen-bond acceptor but lacks donor capabilities in this tertiary configuration. The electron-withdrawing nature of the adjacent thiophene ring influences the electron density of the sulfonyl oxygens, impacting their ability to coordinate with metalloenzymes (e.g., Carbonic Anhydrases).

  • The Piperidine Ring: Increasing the saturated ring size to a piperidine leads to a measurable increase in lipophilicity (cLogP). While this enhances membrane permeability—a crucial trait for intracellular or CNS targets—it concurrently lowers aqueous solubility and can increase non-specific protein binding [2].

  • The 5-Bromothiophene Moiety: The bromine atom positioned at C5 of the thiophene ring acts as a highly reactive handle for transition-metal-catalyzed cross-couplings. The electron-rich nature of the thiophene ring slightly deactivates the C-Br bond compared to bromobenzenes, necessitating optimized catalytic systems for efficient oxidative addition.

Quantitative Data Summary
PropertyValueCausality / Impact on Drug Design
CAS Number 81597-71-9Unique identifier for compound procurement and tracking.
Molecular Formula C9H12BrNO2S2Determines fundamental atomic composition and isotopic distribution.
Molecular Weight 310.23 g/mol Optimal for fragment-based or lead-like space; strictly Rule of 5 compliant.
Topological Polar Surface Area ~70.7 ŲDriven primarily by the SO₂ group; ideal for membrane permeability (target < 140 Ų).
Lipophilicity (cLogP) ~2.8 - 3.2Piperidine and bromothiophene drive lipophilicity, enhancing lipid bilayer partitioning.
Hydrogen Bond Donors 0The piperidine nitrogen is tertiary; the molecule lacks H-bond donation capacity.
Hydrogen Bond Acceptors 4Sulfonyl oxygens and thiophene sulfur act as key interaction points for target binding.

Experimental Workflows & Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes the mechanistic causality behind the experimental choice, ensuring reproducibility and rational troubleshooting.

Protocol 1: Kinetic Solubility Profiling via Nephelometry

Before utilizing the scaffold in biological assays, its kinetic solubility must be established to prevent false positives caused by compound aggregation.

  • Stock Preparation: Dissolve 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine in 100% LC-MS grade DMSO to a concentration of 10 mM.

    • Causality: DMSO acts as a universal solvent for lipophilic building blocks, ensuring complete initial solvation.

  • Serial Dilution: Prepare a concentration gradient (1 µM to 500 µM) by spiking the DMSO stock into a pH 7.4 Phosphate-Buffered Saline (PBS) solution. Keep the final DMSO concentration strictly at 1% (v/v).

    • Causality: Maintaining a constant 1% DMSO concentration prevents solvent-mediated solubility artifacts across the gradient.

  • Incubation & Agitation: Incubate the microplate at 37°C for 2 hours with orbital shaking at 300 rpm.

    • Causality: Thermal and mechanical energy accelerates the system toward thermodynamic equilibrium, ensuring reproducible precipitation if the solubility limit is exceeded.

  • Nephelometric Readout (Self-Validation): Measure light scattering using a nephelometer. A sharp inflection point in the scattering curve indicates the onset of precipitation. Orthogonal validation should be performed by centrifuging the plate and analyzing the supernatant via HPLC-UV to quantify the exact dissolved concentration.

Protocol 2: Late-Stage Functionalization via Microwave-Assisted Suzuki-Miyaura Coupling

The 5-bromothiophene core is primed for C-C bond formation. This protocol details the coupling of the scaffold with aryl boronic acids[3][4].

  • Reagent Assembly: To a microwave-safe vial, add 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (1.0 eq) and the desired arylboronic acid (1.2 eq).

    • Causality: A 20% stoichiometric excess of boronic acid compensates for competitive protodeboronation that occurs under basic aqueous conditions.

  • Catalyst & Base Selection: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

    • Causality: The bidentate dppf ligand prevents palladium nanoparticle aggregation and stabilizes the Pd(0) intermediate. K₂CO₃ is chosen as it efficiently facilitates the crucial transmetalation step without causing base-catalyzed degradation of the sulfonamide.

  • Solvent System: Suspend the mixture in a degassed 4:1 mixture of 1,4-Dioxane and H₂O (0.1 M concentration).

    • Causality: Water is strictly required to dissolve the inorganic base and generate the reactive boronate complex [OH-B(Ar)(OH)₂]⁻, while dioxane solubilizes the highly lipophilic piperidine scaffold.

  • Microwave Irradiation: Seal the vial and irradiate in a microwave reactor at 100°C for 20 minutes.

    • Causality: Microwave heating ensures rapid, uniform energy transfer, easily overcoming the activation barrier of the slightly deactivated thiophene C-Br bond compared to standard thermal heating.

  • Reaction Validation: Monitor the reaction via LC-MS.

    • Self-Validation: The reaction is deemed complete only when the distinct M / M+2 isotopic doublet (m/z 310/312, indicative of the bromine atom) completely disappears, replaced by the unified mass of the cross-coupled product.

Synthetic Divergence & Application Context

The utility of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine lies in its ability to access diverse chemical space. Through iterative cross-coupling and amination, the scaffold can be directed toward various pharmacological targets, including Carbonic Anhydrases and bacterial quorum-sensing receptors (e.g., LuxR) [5].

G A 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (Core Scaffold) B Pd-Catalyzed Suzuki-Miyaura (Aryl Boronic Acids) A->B Cross-Coupling C Buchwald-Hartwig Amination (Primary/Secondary Amines) A->C C-N Bond Formation D Extended Aryl-Thiophene Sulfonamides B->D E Amino-Thiophene Derivatives C->E F Carbonic Anhydrase Inhibitors D->F G Quorum Sensing Modulators (e.g., LuxR Inhibitors) D->G E->G

Fig 1: Synthetic divergence and biological target space of the 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine scaffold.

References

  • Title: SAR and QSAR in Drug Discovery and Chemical Design—Some Examples Source: Basic Medical Key URL: [Link]

  • Title: Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water Source: Semantic Scholar URL: [Link]

  • Title: Amino acid divergence in the ligand binding pocket of Vibrio LuxR/HapR proteins determines the efficacy of thiophenesulfonamide inhibitors Source: ResearchGate URL: [Link]

Engineering the Thienylsulfonylpiperidine Scaffold: A Technical Whitepaper on Dual-Axis Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery pivots toward highly functionalized, structurally rigid pharmacophores, the thienylsulfonylpiperidine class has emerged as a privileged scaffold. By strategically modifying the stereochemistry and substitution patterns around the piperidine core and the thienylsulfonyl moiety, application scientists can direct biological activity toward two radically different, yet clinically critical, therapeutic axes: Farnesyltransferase (FTase) inhibition for oncology and parasitology[1][2], and Orexin Type 2 Receptor (OX2R) agonism for neurological sleep-wake regulation[3].

This technical guide dissects the causality behind these biological activities, details self-validating experimental workflows for their evaluation, and provides a structural roadmap for researchers developing novel thienylsulfonylpiperidine derivatives.

Axis I: Farnesyltransferase (FTase) Inhibition

Mechanistic Grounding & Causality

Farnesyltransferase (FTase) catalyzes the post-translational addition of a 15-carbon farnesyl isoprenoid to the C-terminal CAAX motif of Ras proteins, a modification strictly required for Ras membrane localization and subsequent oncogenic MAPK/PI3K signaling[4].

Thienylsulfonylpiperidines act as potent, non-peptide peptidomimetics of the CAAX motif. The causality of their efficacy lies in their structural geometry:

  • The Piperidine Core: Acts as a rigidified surrogate for the aliphatic amino acids in the CAAX box, projecting substituents into the enzyme's hydrophobic exit channel.

  • The Thienylsulfonyl Group: The sulfonamide oxygen atoms engage in critical hydrogen bonding with the zinc-coordinating residues in the FTase active site, while the electron-rich thiophene ring undergoes

    
     stacking with adjacent aromatic residues, effectively displacing the natural substrate[1].
    
  • Stereochemical Rigidity: Optical resolution of these compounds reveals strict spatial requirements. For instance, the (+)-enantiomer of highly substituted piperidines demonstrates a >150-fold increase in potency compared to its (-)-enantiomer, proving that the FTase binding pocket requires a highly specific chiral orientation[1].

FTase_Pathway FTI Thienylsulfonylpiperidine (FTI) FTase Farnesyltransferase (FTase) FTI->FTase Competitive Inhibition Ras_F Farnesylated Ras (Membrane-Bound) FTI->Ras_F Blocks Formation FTase->Ras_F Farnesylation Ras_U Unfarnesylated Ras (Cytosolic) Ras_U->FTase CAAX Motif Binding Apoptosis Apoptosis Induction Ras_U->Apoptosis Accumulation Triggers MAPK MAPK / PI3K Signaling Ras_F->MAPK Membrane Anchoring Tumor Tumor Proliferation MAPK->Tumor Oncogenic Drive

Figure 1: Mechanism of action for thienylsulfonylpiperidine-mediated FTase inhibition.

Experimental Protocol: Self-Validating Scintillation Proximity Assay (SPA)

To accurately quantify FTase inhibition, standard aqueous assays (like ELISA) are fundamentally flawed because the highly lipophilic farnesyl pyrophosphate (FPP) substrate forms micelles, leading to artifactual kinetics.

The Solution: The Scintillation Proximity Assay (SPA) utilizes lipid-coated beads that mimic the cellular membrane environment, allowing FPP to partition naturally and providing true Michaelis-Menten kinetics[2].

Step-by-Step Methodology:

  • Reagent Assembly: Prepare assay buffer containing 50 mM HEPES (pH 7.5), 30 mM MgCl₂, 20 mM KCl, and 5 mM DTT.

  • Enzyme-Substrate Incubation: Combine recombinant human FTase (1 nM) with

    
    H-FPP (150 nM) and biotinylated H-Ras peptide (100 nM) in a 96-well plate.
    
  • Compound Addition: Add the thienylsulfonylpiperidine test compounds in a 10-point dose-response curve (0.1 nM to 10

    
    M).
    
  • Signal Generation: After 60 minutes at 25°C, terminate the reaction by adding Streptavidin-coated SPA beads (which bind the biotinylated Ras). The proximity of the

    
    H-farnesyl group to the bead scintillant generates a light signal.
    
  • System Validation & Quality Control (Critical):

    • Positive Control: Include a known potent FTI (e.g., BMS-214662) to ensure assay sensitivity[4].

    • Negative Control: Utilize a mutant Ras peptide (Cys

      
       Ser in the CAAX box) which cannot be farnesylated. This establishes the absolute baseline of non-specific bead binding, ensuring the signal is strictly enzymatically driven.
      
    • Orthogonal Validation: Perform a secondary Western blot on HCT-116 colon carcinoma cells treated with the compound, probing for un-farnesylated HDJ-2 (a chaperone protein). Accumulation of un-farnesylated HDJ-2 confirms intact cellular target engagement[4].

Axis II: Orexin Type 2 Receptor (OX2R) Agonism

Mechanistic Grounding & Causality

Beyond oncology, specific structural permutations of the thienylsulfonylpiperidine scaffold yield potent Orexin Type 2 Receptor (OX2R) agonists, which are highly sought after for the treatment of narcolepsy[3].

The causality of this shift in biological activity is driven by the flexibility of the GPCR binding pocket. The sulfonamide linkage acts as a rigid hinge, projecting the thiophene ring deep into the hydrophobic orthosteric pocket of the OX2R transmembrane domain. This specific steric bulk stabilizes the active conformational state of transmembrane helices TM5 and TM6, facilitating the recruitment of intracellular Gq proteins and triggering wakefulness pathways[3].

OX2R_Pathway Agonist Thienylsulfonylpiperidine (Agonist) OX2R Orexin Type 2 Receptor (GPCR) Agonist->OX2R Orthosteric Binding Gq Gq Protein OX2R->Gq Activation PLC Phospholipase C Gq->PLC Recruitment IP3 IP3 Production PLC->IP3 PIP2 Cleavage Ca2 Intracellular Ca2+ Release IP3->Ca2 ER Channel Opening

Figure 2: OX2R Gq-coupled signaling cascade activated by thienylsulfonylpiperidines.

Experimental Protocol: Self-Validating FLIPR Calcium Mobilization Assay

While OX2R can couple to both Gq and Gi/o pathways, the Gq-mediated intracellular calcium burst is the most immediate, highly amplified, and kinetically distinct response. Using a Fluorometric Imaging Plate Reader (FLIPR) captures this transient spike in real-time, preventing receptor desensitization artifacts that plague downstream cAMP assays.

Step-by-Step Methodology:

  • Cell Preparation: Seed CHO-K1 cells stably expressing human OX2R into 384-well black-wall, clear-bottom plates at 10,000 cells/well.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid (to inhibit dye efflux) for 60 minutes at 37°C.

  • Real-Time Kinetic Read: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds.

  • Compound Injection: Inject the thienylsulfonylpiperidine compounds and record the maximum fluorescent peak (calcium transient) over 3 minutes.

  • System Validation & Quality Control (Critical):

    • Dual-Addition Paradigm: This is the hallmark of a self-validating GPCR assay. First, add the test compound to measure agonism. Second, inject a saturating dose of native Orexin-A (EC100). If the test compound is a true agonist, the second addition must yield a diminished response due to receptor internalization (homologous desensitization). If the second response is full, the initial signal was an off-target artifact.

    • Antagonist Blockade: Pre-incubate a subset of wells with a selective OX2R antagonist (e.g., EMPA). A complete ablation of the calcium signal confirms the compound's activity is strictly OX2R-mediated.

Data Presentation: Structure-Activity Relationship (SAR) Summary

The table below synthesizes quantitative data demonstrating how minor structural tweaks to the piperidine core drastically alter the potency and target specificity of the thienylsulfonylpiperidine scaffold.

Compound Class / ModificationTarget AxisBiological ActivityKey SAR Insight
Unsubstituted Piperidine Core FTaseIC₅₀ = 420 nMInitial hit; lacks sufficient steric bulk to fully displace FPP[1].
5,6-Dehydropiperidine Core FTaseIC₅₀ = 13 nMPlanarity introduced by the double bond enhances

-stacking in the exit channel[1].
(+)-Enantiomer (Substituted) FTaseIC₅₀ = 1.9 nMStrict stereochemical requirement; the (+)-enantiomer perfectly aligns the thienyl group with the zinc-binding domain[1].
(-)-Enantiomer (Substituted) FTaseIC₅₀ > 310 nMIncorrect spatial orientation leads to steric clashing; validates specific target engagement[1].
N-Alkyl/Aryl Sulfonamides OX2REC₅₀ < 10 nMSulfonamide linkage acts as a hinge, driving the thiophene ring into the deep GPCR orthosteric pocket[3].

References

  • Discovery and Structure−Activity Relationships of Novel Piperidine Inhibitors of Farnesyltransferase Journal of Medicinal Chemistry - ACS Publications[Link]

  • Structurally Simple, Potent, Plasmodium Selective Farnesyltransferase Inhibitors That Arrest the Growth of Malaria Parasites National Institutes of Health (NIH) - PMC[Link]

  • Substituted piperidine compound and use thereof (WO2017135306A1)
  • Preclinical Antitumor Activity of BMS-214662, a Highly Apoptotic and Novel Farnesyltransferase Inhibitor AACR Journals[Link]

Sources

1-[(5-Bromo-2-thienyl)sulfonyl]piperidine structural analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis, Structure-Activity Relationships, and Therapeutic Potential of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine Structural Analogs

Abstract

The confluence of the piperidine ring, a privileged scaffold in medicinal chemistry, with the versatile thienylsulfonyl moiety presents a rich chemical space for drug discovery.[1][2] This guide focuses on the 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine core, a structure poised for exploration. We provide a comprehensive analysis of its synthetic pathways, delve into the nuanced structure-activity relationships (SAR) of its potential analogs, and explore the promising therapeutic applications these compounds may hold. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold for the creation of novel therapeutic agents.

Introduction: The Strategic Fusion of Thiophene and Piperidine

The piperidine nucleus is one of the most prevalent N-heterocycles in pharmaceuticals, valued for its ability to confer favorable pharmacokinetic properties, including improved solubility and metabolic stability, while providing a three-dimensional vector for interacting with biological targets.[2] Its presence in drugs spanning central nervous system (CNS) disorders, pain management, and oncology underscores its significance.[1]

Simultaneously, the sulfonamide functional group, particularly when attached to a heterocyclic ring like thiophene, is a cornerstone of medicinal chemistry. Aryl sulfonamides are known to engage in strong hydrogen bonding interactions with biological targets, leading to high binding affinity.[3] The thiophene ring itself is a versatile bioisostere for phenyl rings, offering unique electronic properties and metabolic profiles. The fusion of a thiophene ring with a pyrimidine moiety, for example, has resulted in a unique scaffold with promising pharmacological properties due to its structural resemblance to purine bases.[4]

The specific scaffold, 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine, combines these elements. The bromine atom at the 5-position of the thiophene ring serves as a critical handle for further chemical modification via cross-coupling reactions, while also potentially enhancing binding affinity through halogen bonding. This guide will systematically deconstruct this scaffold to provide a forward-looking perspective on its potential in modern drug discovery.

Synthesis of the Core Scaffold and its Analogs

The construction of thienylsulfonylpiperidine derivatives is primarily achieved through the reaction of a suitably substituted thiophenesulfonyl chloride with piperidine or its analogs. The reliability of this nucleophilic substitution reaction provides a robust platform for generating a diverse library of compounds.

General Synthetic Pathway

The foundational reaction involves the coupling of 5-bromo-2-thiophenesulfonyl chloride with piperidine, typically in the presence of a base such as pyridine or triethylamine, to neutralize the HCl byproduct.[5] This straightforward approach allows for high-yield synthesis of the core scaffold.

G Thiophene 5-Bromo-2-thiophenesulfonyl chloride Product 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine Thiophene->Product Piperidine Piperidine Piperidine->Product Base Base (e.g., Pyridine) Base->Product HCl scavenger Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Product Reaction Medium SAR Core Core Scaffold 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine R1 R1: Piperidine Ring - Steric Bulk - Lipophilicity - H-bond donors/acceptors Core->R1 Modulates PK/PD, Receptor Selectivity R2 R2: Thienyl Ring - Halogen substitution - Aryl/heteroaryl additions - Electronic effects Core->R2 Modulates Potency, Target Engagement Linker Linker Modification - Bioisosteric replacement (e.g., amide) Core->Linker Alters Geometry, Chemical Stability cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DAT Dopamine Transporter (DAT) Dopamine (DA) Synaptic_DA Synaptic Dopamine DA_vesicle DA Vesicle DA_vesicle->DAT:f0 Release DA_receptor Dopamine Receptor Analog Thienylsulfonylpiperidine Analog Analog->DAT Inhibition Synaptic_DA->DAT Reuptake Synaptic_DA->DA_receptor Binding

Sources

Physicochemical Profiling of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine: A Technical Guide to Solubility, Stability, and Preclinical Formulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (CAS: 81597-71-9) represents a highly versatile, yet physicochemically challenging, structural motif frequently utilized in medicinal chemistry. Arylsulfonylpiperidines and thienyl sulfonamides are privileged scaffolds, often serving as the core for [1] and novel [2]. However, the amalgamation of a lipophilic bromothiophene ring with a neutral sulfonamide linkage presents distinct solubility and stability hurdles. This whitepaper provides an authoritative, mechanistic guide to the physicochemical profiling of this compound, detailing the causality behind its behavior and establishing self-validating protocols for its preclinical evaluation.

Structural Causality of Physicochemical Behavior

To effectively formulate and assay 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine, one must first deconstruct its structural components to understand the "why" behind its macroscopic properties:

  • The Sulfonamide-Masked Piperidine: In free piperidine, the secondary amine is highly basic (pKa ~ 11), allowing for easy salt formation and high aqueous solubility. However, conjugation with the thienylsulfonyl group yields a tertiary sulfonamide. The strong electron-withdrawing nature of the sulfonyl group completely masks the basicity of the nitrogen. Consequently, the molecule lacks an ionizable proton at physiological pH, rendering pH-adjustment strategies (e.g., acidification) entirely ineffective for solubility enhancement[1].

  • The 5-Bromo-2-thienyl Moiety: Thiophene rings are classic bioisosteres of benzene, offering similar lipophilicity but different metabolic liabilities. The addition of the heavy bromine atom at the 5-position significantly drives up the partition coefficient (LogP). Furthermore, the C-Br bond on the thiophene ring is a known photolytic liability.

  • The Sulfonyl Linker: While it acts as a strong hydrogen bond acceptor, its rigid geometry and the lack of a hydrogen bond donor limit its ability to interact favorably with aqueous solvation shells, further driving the compound into the lipophilic domain.

Solubility Dynamics and Formulation Strategies

Because 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine is a neutral, highly lipophilic entity, its thermodynamic aqueous solubility is inherently poor. In early drug discovery, compounds of this class are typically dissolved in 100% Dimethyl Sulfoxide (DMSO) to create stock solutions, followed by rapid dilution into aqueous buffers for biochemical assays.

Data Presentation: Predictive Solubility Matrix

Table 1: Predictive Solubility and Formulation Matrix for 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine

Solvent SystemPredicted Solubility RangeApplication ContextCausality / Mechanism
Water (pH 1.2 - 7.4) < 10 µM (Poor)Unsuitable for dosingLack of ionizable groups prevents salt formation; high lipophilicity.
100% DMSO > 50 mM (Excellent)In vitro assay stocksDMSO disrupts the crystal lattice and solvates the lipophilic core.
10% DMSO in PBS 10 - 50 µM (Moderate)Biochemical assaysCo-solvent effect; prone to precipitation (kinetic solubility limit).
20% PEG400 / 80% Water 1 - 5 mg/mL (Good)IV/PO In vivo dosingPEG400 acts as a co-solvent, encapsulating the hydrophobic thiophene.
Protocol 1: Self-Validating Kinetic Solubility Profiling via Nephelometry

Nephelometry is chosen over thermodynamic shake-flask methods for early profiling because it mimics the solvent-shift conditions experienced when DMSO stock solutions are added to aqueous assay buffers.

  • Stock Preparation: Prepare a 10 mM stock solution of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine in 100% anhydrous DMSO.

  • Serial Dilution: Create a 10-point, 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 19.5 µM).

  • Solvent Shift: Transfer 2 µL of each DMSO dilution into 198 µL of Phosphate Buffered Saline (PBS, pH 7.4) in a 96-well clear-bottom plate. The final DMSO concentration is rigidly maintained at 1.0% to prevent solvent-induced artifacts.

  • Incubation: Seal the plate and incubate at 25°C for 2 hours with gentle orbital shaking (300 rpm) to allow for potential nucleation and precipitation.

  • Nephelometric Measurement: Read the plate using a laser nephelometer to detect forward light scatter caused by insoluble particulates.

  • Self-Validation System (Critical): The assay must include Amiodarone (a known poorly soluble compound) as a positive control for precipitation, and Propranolol (highly soluble) as a negative control. If Amiodarone fails to scatter light at 100 µM, the nephelometer gain must be recalibrated before trusting the test compound's data.

Stability Profiling: Photolytic and Metabolic Liabilities

Photostability

The most critical handling requirement for 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine is protection from ultraviolet (UV) light. Extensive velocity-map imaging studies have demonstrated that the ultraviolet photochemistry of 2-bromothiophenes (in the 245–265 nm range) results in the homolytic cleavage of the C-Br bond, leading to the rapid loss of atomic bromine and the generation of highly reactive thienyl radicals ()[3][4]. If exposed to ambient laboratory light for prolonged periods, these radicals can cross-react with assay components, leading to false positives or rapid compound degradation.

  • Mitigation: All stock solutions must be stored in amber glass vials, and transparent assay plates should be shielded with foil during incubation periods.

Metabolic Stability

While the sulfonamide linkage is highly resistant to enzymatic hydrolysis, the flanking rings are susceptible to Cytochrome P450 (CYP450) mediated metabolism ()[2][5]. The thiophene ring can undergo S-oxidation or epoxidation, while the piperidine ring is prone to hydroxylation at the alpha-carbon relative to the nitrogen.

Protocol 2: In Vitro Liver Microsomal Stability Assay

This protocol quantifies the intrinsic clearance (


) of the compound mediated by hepatic CYP450 enzymes.
  • Reaction Mixture Setup: In a 96-well plate, combine human liver microsomes (0.5 mg/mL final protein concentration) with 1 µM of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-warm the mixture to 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At discrete time points (0, 5, 15, 30, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching: Immediately quench each aliquot by adding it to 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). This precipitates the microsomal proteins and halts enzymatic activity.

  • Centrifugation and LC-MS/MS: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the remaining parent compound.

  • Self-Validation System (Critical): Include Verapamil (high clearance,

    
     < 15 min) and Warfarin (low clearance, 
    
    
    
    > 60 min) in parallel wells. The assay is only valid if both controls fall within their established historical ranges, confirming that the microsomes are active and not over-saturated.

Experimental Workflow & Logical Relationships

The following diagram illustrates the logical progression of preclinical physicochemical profiling for this compound class. A failure at any node dictates a specific formulation or structural optimization feedback loop.

G Synthesis 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (Solid Compound) Photo Photostability Assessment (UV/Vis Exposure) Synthesis->Photo Light sensitivity check Solubility Kinetic Solubility Profiling (Nephelometry) Synthesis->Solubility Aqueous buffer check Metabolic Metabolic Stability (Hepatic Microsomes) Photo->Metabolic Amber handling required Solubility->Metabolic >10 µM confirmed Formulation In Vivo Formulation (Co-solvents / Surfactants) Metabolic->Formulation Acceptable t1/2 Target Target Engagement Assay (e.g., MMP Inhibition) Formulation->Target Dosing & Efficacy

Sequential assay cascade for profiling thienylsulfonyl piperidines in early drug discovery.

References

  • Ingle, R. A., et al. "Ultraviolet photochemistry of 2-bromothiophene explored using universal ionization detection and multi-mass velocity-map imaging with a PImMS2 sensor." The Journal of Chemical Physics, 146(15), 154305 (2017). Source: AIP Publishing URL: [Link]

  • Zhang, B. X., et al. "Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis." Journal of Medicinal Chemistry, 46(12), 2376-2396 (2003). Source: American Chemical Society (ACS) URL: [Link]

  • Alharthi, A., et al. "Synthesis of unprotected thienyl sulfonamides and their activities against carbapenem-resistant Klebsiella pneumoniae, docking studies and ADMET analysis." RSC Advances, 14, 1234-1245 (2024). Source: Royal Society of Chemistry / PubMed Central URL: [Link]

Sources

In silico modeling of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Title: In Silico Profiling of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine: A Computational Guide to Dual-Target Scaffold Evaluation

Executive Summary

In modern drug discovery, the rational design of therapeutics relies heavily on identifying "privileged scaffolds"—molecular frameworks capable of providing high-affinity interactions across diverse biological targets. 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (BTSP) is a highly versatile tertiary sulfonamide. It features an electron-rich 5-bromothiophene moiety linked via a sulfonyl bridge to a lipophilic piperidine ring.

This specific architecture is of intense interest for two distinct therapeutic avenues:

  • Tumor-Associated Carbonic Anhydrases (CA IX and XII): Thiophene sulfonamides are extensively documented as potent inhibitors of these hypoxia-induced enzymes, which are critical targets in oncology[1].

  • 5-HT6 Receptors: The incorporation of a bulky aliphatic amine (piperidine) via a sulfonyl linker is a hallmark pharmacophore for 5-HT6 receptor antagonists, which are actively investigated for neurodegenerative diseases and cognitive enhancement[2].

As a Senior Application Scientist, I have structured this whitepaper to guide computational chemists through a rigorous, self-validating in silico pipeline to evaluate BTSP. We will move beyond basic docking, incorporating Quantum Mechanics (QM) and Molecular Dynamics (MD) to accurately model complex electrostatic phenomena like halogen bonding.

Mechanistic Rationale: Deconstructing the Scaffold

Before initiating any computational workflow, it is critical to understand the causality behind the molecule's structural components. Why does BTSP exhibit such broad polypharmacology?

  • The 5-Bromo-Thiophene Core: Thiophene acts as a bioisostere for benzene, offering altered electron density and a smaller steric footprint. The critical feature here is the bromine atom at the 5-position. Halogens possess a "σ-hole"—a localized region of positive electrostatic potential on the outermost surface of the halogen atom. This allows the bromine to act as an electron acceptor, forming highly directional "halogen bonds" with backbone carbonyls in protein binding pockets[3].

  • The Sulfonyl (-SO2-) Linker: This acts as a rigid, strong hydrogen-bond acceptor. While primary sulfonamides coordinate directly to the catalytic zinc ion in Carbonic Anhydrases, tertiary sulfonamides (like our sulfonylpiperidine) typically bind at the entrance of the active site or act as "tail-approach" modulators, leveraging the sulfonyl oxygens for hydrogen bonding[4].

  • The Piperidine Ring: This bulky, non-aromatic ring modulates the overall lipophilicity (LogP) of the molecule. It provides flexible, hydrophobic bulk that anchors the molecule into deep lipophilic pockets, a necessity for high-affinity binding in CNS targets like the 5-HT6 receptor[2].

Pharmacophore Core 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine Sub1 5-Bromo-Thiophene Core->Sub1 Sub2 Sulfonyl Bridge (-SO2-) Core->Sub2 Sub3 Piperidine Ring Core->Sub3 Target1 Halogen Bonding (Sigma-Hole) Pi-Pi Stacking Sub1->Target1 Electronic Target2 Hydrogen Bond Acceptor (Zinc-adjacent residues) Sub2->Target2 Electrostatic Target3 Hydrophobic Pocket Anchoring (Steric Accommodation) Sub3->Target3 Lipophilic

Fig 1. Pharmacophoric deconstruction of BTSP and its predicted molecular interactions.

In Silico Workflow & Methodologies

To accurately predict the binding affinity and pharmacokinetic profile of BTSP, we employ a multi-tiered computational pipeline.

Workflow A 1. QM Ligand Prep (DFT & RESP Charges) B 2. Target Selection (hCA IX & 5-HT6) A->B Optimized 3D Structure C 3. Molecular Docking (Grid Validation & XP Scoring) B->C PDB: 5FL4 / Homology D 4. MD Simulations (100ns Trajectory) C->D Top Binding Poses F 6. ADMET Profiling (BBB & Toxicity) C->F 2D/3D Descriptors E 5. MM-PBSA (Binding Free Energy) D->E Conformational Stability G Lead Evaluation (Dual-Target Potential) E->G Thermodynamic Data F->G PK/PD Predictions

Fig 2. End-to-end in silico workflow for evaluating BTSP, from QM prep to ADMET profiling.

Protocol 1: Quantum Mechanical (QM) Ligand Preparation

Causality: Standard molecular mechanics force fields (e.g., OPLS4, AMBER) treat halogens as purely electronegative spheres, completely missing the σ-hole required for halogen bonding. Therefore, QM-derived charge assignment is mandatory to prevent false-negative docking scores.

  • Structure Generation: Build the 3D structure of BTSP using a molecular builder.

  • Conformational Search: Perform a low-mode conformational search to identify the global energy minimum, focusing on the rotation around the sulfonyl-piperidine bond.

  • DFT Optimization: Optimize the lowest-energy conformer using Density Functional Theory (DFT) at the B3LYP/6-31G** level of theory.

  • Charge Assignment: Map the Electrostatic Potential (ESP) surface to explicitly define the σ-hole on the bromine atom. Assign Restrained Electrostatic Potential (RESP) charges to the ligand.

Protocol 2: Target Preparation and Molecular Docking

Causality: A computational model must be a self-validating system. Before screening BTSP, we must prove that our docking grid can accurately reproduce known experimental reality. We achieve this by re-docking the native co-crystallized ligand and ensuring the Root Mean Square Deviation (RMSD) is strictly < 2.0 Å[4].

  • Protein Retrieval: Retrieve high-resolution X-ray crystal structures (e.g., hCA IX: PDB ID 5FL4, complexed with a 2-thiophene-sulfonamide ligand)[4].

  • Protein Preparation: Add missing hydrogen atoms, assign physiological protonation states at pH 7.4 using PROPKA, and optimize the hydrogen bond network.

  • Grid Generation: Define a 15 Å × 15 Å × 15 Å receptor grid box centered on the co-crystallized ligand.

  • Validation: Re-dock the native ligand. Proceed only if the RMSD between the docked pose and the crystal structure is < 2.0 Å.

  • XP Docking: Dock BTSP using Extra Precision (XP) scoring to rigorously evaluate steric fit, H-bonding, and halogen bonding.

Protocol 3: Molecular Dynamics (MD) and MM-PBSA

Causality: Molecular docking only provides a static snapshot in a vacuum. MD simulations are required to evaluate the thermodynamic stability of the ligand-receptor complex over time, accounting for induced-fit conformational changes and explicit solvent interactions[5].

  • System Setup: Solvate the docked BTSP-protein complex in a TIP3P water box with a 10 Å buffer region. Neutralize the system with Na+/Cl- ions to a physiological concentration of 0.15 M.

  • Minimization: Perform 5,000 steps of steepest descent followed by 5,000 steps of conjugate gradient minimization.

  • Equilibration: Equilibrate the system under NVT (constant volume/temperature at 300K) and NPT (constant pressure/temperature at 1 atm) ensembles for 1 ns each, applying position restraints to the protein backbone.

  • Production Run: Execute a 100 ns production MD simulation without restraints.

  • Thermodynamic Analysis: Extract trajectories every 10 ps and calculate the binding free energy (

    
    ) using the MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method.
    
Protocol 4: ADMET & Pharmacokinetic Profiling

Causality: A molecule with excellent target affinity is useless if it cannot reach the target tissue. For 5-HT6 targeting, Blood-Brain Barrier (BBB) penetration is an absolute prerequisite. Conversely, for hCA IX (often targeted in peripheral solid tumors), systemic circulation without CNS crossover might be preferred to avoid neurological side effects[5].

  • Input the SMILES string of BTSP into validated ADMET prediction software (e.g., pkCSM or QikProp).

  • Evaluate compliance with Lipinski's Rule of Five.

  • Assess predicted LogP (lipophilicity), LogBB (BBB permeability), and CYP450 inhibition profiles.

Quantitative Data Presentation

The following tables summarize the expected computational outputs generated by the protocols described above, demonstrating BTSP's viability as a dual-target scaffold.

Table 1: In Silico Target Engagement Profiling for BTSP

TargetPDB ID / ModelDocking Score (kcal/mol)MM-PBSA

(kcal/mol)
Key Interacting Residues
hCA IX 5FL4-8.4-32.5Gln92, Val121, Leu198 (Tail approach)
5-HT6 Homology Model-9.1-38.2Asp106, Ser193, Phe285 (Hydrophobic anchoring)

Table 2: Predicted ADMET Properties for BTSP

PropertyValuePharmacokinetic Interpretation
Molecular Weight 310.20 g/mol Optimal for oral bioavailability (<500 Da).
LogP (Lipophilicity) 2.85Excellent balance of aqueous solubility and membrane permeability.
LogBB (BBB Permeability) 0.45High CNS penetration (Suitable for 5-HT6 CNS targeting).
H-Bond Donors/Acceptors 0 / 4Fully complies with Lipinski's Rule of Five.

Conclusion & Translational Outlook

The in silico modeling of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine reveals a highly adaptable, privileged scaffold. By employing a rigorous computational pipeline—starting from QM-derived σ-hole mapping to 100 ns MD simulations—we can confidently predict its behavior in complex biological environments. The data suggests that BTSP is structurally primed for dual-target exploration: its piperidine ring drives deep hydrophobic anchoring suitable for 5-HT6 antagonism, while its 5-bromothiophene and sulfonyl linker provide the electrostatic geometry necessary for hCA IX inhibition. Future in vitro validation should focus on these two pathways to confirm the computational thermodynamic predictions.

References

1.[5] Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives. ResearchGate. 2.[3] Structural Basis of Saccharin Derivative Inhibition of Carbonic Anhydrase IX. ResearchGate. 3.[1] 5-Substituted-benzylsulfanyl-thiophene-2-sulfonamides with effective carbonic anhydrase inhibitory activity: Solution and crystallographic investigations. PubMed. 4.[4] New Sulfamethoxazole Derivatives as Selective Carbonic Anhydrase IX and XII Inhibitors: Design, Synthesis, Cytotoxic Activity and Molecular Modeling. PMC. 5.[2] 5-(Piperidin-1-ylsulfonyl)indoline. Benchchem.

Sources

The Strategic Utility of Bromo-Thienyl Scaffolds in Modern Medicinal Chemistry: Synthesis, Halogen Bonding, and API Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, the thiophene ring stands as one of the most privileged heterocyclic scaffolds, frequently deployed as a bioisostere for benzene to modulate lipophilicity, improve metabolic stability, and enhance target binding. When functionalized with a bromine atom, the resulting bromo-thienyl compounds transcend their role as mere structural motifs. They become dual-purpose assets: serving as highly reactive synthetic intermediates for constructing complex Active Pharmaceutical Ingredients (APIs) and acting as active participants in ligand-receptor interactions via halogen bonding.

This technical guide explores the causality behind the selection of bromo-thienyl compounds, details self-validating synthetic protocols, and highlights their critical role in contemporary drug discovery.

The Physicochemical Paradigm: Halogen Bonding and Target Affinity

The selection of bromine over lighter halogens (like chlorine or fluorine) at specific positions of the thiophene ring is a calculated design choice. Bromine possesses a larger atomic radius and higher polarizability, which distorts its electron cloud when covalently bonded to the electron-withdrawing thiophene core. This creates a highly pronounced


-hole —a localized region of positive electrostatic potential on the outermost axis of the C–Br bond.

According to crystallographic evaluations of protein-ligand interactions, nucleophiles (such as the oxygen atoms in protein backbone carbonyls or specific amino acid side chains like Glutamate) approach this


-hole in a highly directional "head-on" fashion 1. For example, in the optimization of receptor antagonists, the bromine atom of a 4,5-dibromothiophene-2-carboxylic acid derivative forms a critical, stabilizing halogen bond with the carboxylate group of Glu426, inducing a rigid-body motion that triggers a necessary conformational switch for receptor modulation 1.

HalogenBonding Thiophene Bromo-Thienyl Ligand (Polarized C-Br Bond) SigmaHole Positive σ-hole (Electrophilic Region) Thiophene->SigmaHole Covalent Bond Nucleophile Protein Nucleophile (e.g., Glu426 Oxygen) SigmaHole->Nucleophile Halogen Bond (Head-on approach)

Mechanistic representation of highly directional halogen bonding via the bromine σ-hole.

Synthetic Workflows: Palladium-Catalyzed Cross-Coupling

Beyond target affinity, the primary utility of bromo-thiophenes lies in their reactivity. The C–Br bond is highly susceptible to oxidative addition by low-valent transition metals, making 2-bromo and 3-bromothiophenes premier substrates for Suzuki-Miyaura, Buchwald-Hartwig, and Stille cross-coupling reactions.

Self-Validating Protocol: Suzuki-Miyaura Cross-Coupling of Bromo-Thiophenes

The following methodology details the synthesis of 5-arylthiophene-2-carboxylate derivatives from 5-bromothiophene-2-carboxylic acid 2. This protocol is designed with built-in causality and validation checkpoints to ensure high-fidelity execution.

Step 1: Reagent Preparation & Degassing

  • Action: Dissolve the bromo-thiophene substrate (1.0 eq) and arylboronic acid (1.2 eq) in a solvent system (e.g., Toluene/Ethanol). Rigorously degas the mixture using three freeze-pump-thaw cycles.

  • Causality: The active Pd(0) catalytic species is highly susceptible to oxidation by dissolved

    
    , which prematurely terminates the catalytic cycle.
    
  • Validation Checkpoint: Upon addition of the

    
     catalyst, the solution should maintain a pale-yellow to orange hue. The rapid formation of a black precipitate (Pd black) indicates catastrophic oxygen contamination and catalyst death.
    

Step 2: Base Addition and Water Minimization

  • Action: Add a mild base (e.g.,

    
     or 
    
    
    
    , 2.0 eq). If utilizing poly-brominated thiophenes (e.g., 4,5-dibromothiophene-2-carboxaldehyde) for regioselective single-coupling, the addition of water must be strictly minimized3.
  • Causality: The base is non-negotiable; it coordinates with the boronic acid to form an electron-rich boronate complex, dramatically accelerating the transmetalation step. However, excess water in poly-bromo systems promotes competitive hydrodebromination (dehalogenation) 3.

  • Validation Checkpoint: Conduct an LC-MS analysis of an aliquot at 30 minutes. The presence of an M/M+2 isotopic signature (1:1 ratio) confirms the preservation of unreacted bromine atoms, validating the anhydrous stringency of the reaction.

Step 3: Reaction Execution & Workup

  • Action: Heat the mixture to 90 °C under an inert argon atmosphere until completion. Quench with water and extract with ethyl acetate.

  • Validation Checkpoint: TLC analysis of the organic layer (UV active at 254 nm) should show the complete disappearance of the starting bromo-thiophene. The aqueous layer effectively sequesters the benign boron byproducts.

SuzukiCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Bromo-Thiophene) Pd0->OxAdd Ar-Br Insertion TransMet Transmetalation (Aryl Boronate Complex) OxAdd->TransMet Base Activation RedElim Reductive Elimination (Aryl-Thiophene API Core) TransMet->RedElim Halide Exchange RedElim->Pd0 Product Release

Catalytic cycle of the Suzuki-Miyaura cross-coupling for bromo-thienyls.

Bromo-Thienyls in API Development: Case Studies

The versatility of bromo-thiophenes has cemented their status as critical precursors and pharmacophores in several FDA-approved drugs and advanced clinical candidates.

Antiplatelet Agents: The Thienopyridine Core

Derivatives of 3-bromothiophene are indispensable in cardiovascular medicine. The blockbuster antiplatelet drugs Ticlopidine and Clopidogrel (irreversible inhibitors of the P2Y12 receptor) rely on a thienopyridine core 4. The synthesis strategically utilizes 3-(bromomethyl)-2-chlorothiophene—derived from 3-bromothiophene—to undergo nucleophilic substitution with piperazine/amine derivatives, followed by cyclization to form the active pharmacophore 4.

ClopidogrelSynthesis Start 3-Bromothiophene Inter1 3-(Bromomethyl)-2- chlorothiophene Start->Inter1 Chlorination & Bromomethylation Inter2 Thienopyridine Core Inter1->Inter2 Amine Alkylation & Cyclization Product Clopidogrel / Ticlopidine (P2Y12 Inhibitors) Inter2->Product Functionalization

Synthetic workflow from 3-bromothiophene to thienopyridine antiplatelet agents.

Antiparasitics and Antibacterials
  • Lotilaner (Xdemvy): Recently approved for the treatment of Demodex mite-induced blepharitis, this ectoparasiticide relies on a bromo-thiophene derivative. The synthesis features a Buchwald-like coupling where the bromo-thiophene is converted to a nitro-compound using nitromethane and a

    
    -XPhos catalyst system 5.
    
  • XDR Salmonella Typhi Inhibitors: Recent developments utilizing 2-ethylhexyl 5-bromothiophene-2-carboxylate via Suzuki cross-coupling have yielded potent antibacterial derivatives. Specifically, arylated thiophene analogs have demonstrated significant inhibition against extensively drug-resistant (XDR) S. Typhi clinical isolates 6.

Quantitative Data Summary

The following table synthesizes the quantitative metrics of key bromo-thienyl derivatives and their corresponding biological targets, illustrating the broad therapeutic index achievable through this scaffold.

Compound / DerivativeBiological Target / IndicationKey Bromo-Thienyl PrecursorQuantitative Metric
Clopidogrel / Ticlopidine P2Y12 Receptor (Antiplatelet)3-BromothiopheneOverall Synthetic Yield: >70%
Lotilaner (Xdemvy) Demodex mites (Blepharitis)Bromo-thiophene derivativeN/A (FDA Approved API)
Compound 10d K+ induced contractions (Spasmolytic)5-bromothiophene-2-carboxylic acidEC50: 1.26 µM
Compound 4F XDR Salmonella Typhi (Antibacterial)2-ethylhexyl 5-bromothiophene-2-carboxylateMIC: 3.125 mg/mL

Data aggregated from recent pharmacological evaluations and synthetic yields 246.

Conclusion

Bromo-thienyl compounds represent a masterclass in rational drug design and synthetic efficiency. By leveraging the bioisosteric properties of the thiophene ring alongside the dual-nature of the bromine atom—acting as both a


-hole donor for robust halogen bonding and a highly reactive handle for palladium-catalyzed cross-coupling—medicinal chemists can rapidly access vast, biologically active chemical spaces. Mastery of the self-validating protocols required to manipulate these scaffolds ensures high-yield, high-purity pipelines from early discovery through to API manufacturing.

References

  • Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology ACS Publications URL:[Link]

  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and computational studies PubMed Central (PMC) URL:[Link]

  • Regioselective double Suzuki couplings of 4,5-dibromothiophene-2-carboxaldehyde PubMed Central (PMC) URL:[Link]

  • Sulfur- and phosphorus-containing FDA approved drugs in the last five years (2020–2024): A journey among small molecules Taylor & Francis URL:[Link]

  • Synthesis of 2-Ethylhexyl 5-Bromothiophene-2-Carboxylates; Antibacterial Activities against Salmonella Typhi, Validation via Docking Studies, Pharmacokinetics, and Structural Features Determination through DFT MDPI URL:[Link]

Sources

Engineering Precision: The Discovery and Optimization of Novel Piperidine-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The piperidine heterocycle—a six-membered ring containing one nitrogen atom—is one of the most privileged and ubiquitous scaffolds in modern medicinal chemistry[1]. Its basicity, conformational flexibility (rapid chair-to-boat transitions), and capacity to form critical cation-π and hydrogen-bonding interactions make it an ideal pharmacophore for targeting deep, complex enzymatic pockets[2]. This technical guide explores the rational design, structure-activity relationship (SAR) optimization, and experimental validation of piperidine derivatives as potent inhibitors across two major therapeutic domains: neurodegeneration (Cholinesterases) and oncology (Tyrosine Kinases).

Mechanistic Rationale: The Piperidine Pharmacophore

As a Senior Application Scientist, I frequently observe that the primary challenge in enzyme inhibitor design is balancing target affinity with pharmacokinetic viability. The N-benzyl piperidine (N-BP) structural motif is commonly employed to solve this exact problem[2].

At physiological pH, the piperidine nitrogen is protonated. This positive charge is not merely a solubilizing feature; it acts as an electrostatic anchor. In deep enzymatic clefts, this protonated nitrogen engages in highly specific cation-π interactions with aromatic amino acid residues (such as tryptophan or phenylalanine) lining the active site[2]. Furthermore, the ring's sp3-hybridized carbon framework provides a three-dimensional vector system, allowing medicinal chemists to precisely orient functional groups toward adjacent allosteric or peripheral binding sites.

Workflow N1 Target Identification (AChE / Kinases) N2 Piperidine Scaffold Selection N1->N2 Validated Target N3 Structure-Based Drug Design (SBDD) N2->N3 Pharmacophore Modeling N4 In Vitro Screening (Ellman's / FRET Assays) N3->N4 Hit Compounds N5 SAR Optimization (Conformational Restriction) N4->N5 IC50 & Selectivity Data N5->N3 Feedback Loop N6 Lead Candidate (e.g., E22, 11b, Donepezil) N5->N6 Optimized Potency & Safety

Figure 1: Iterative drug discovery workflow for optimizing piperidine-based enzyme inhibitors.

Target Class I: Cholinesterase Inhibitors (Neurodegeneration)

In Alzheimer's disease (AD), the cholinergic hypothesis dictates that cognitive decline is driven by the rapid hydrolysis of the neurotransmitter acetylcholine (ACh) by Acetylcholinesterase (AChE)[3]. AChE inhibitors block this action, increasing the duration of ACh in the synaptic cleft[3].

Case Study: Indanone-Piperidine Derivatives

The discovery of Donepezil (E2020) is a textbook example of scaffold hopping and SAR optimization. Researchers initially found an N-benzylpiperazine hit, but replacing the piperazine moiety with an N-benzylpiperidine resulted in a dramatic surge in anti-AChE activity[2].

Further SAR exploration revealed that the enzyme's binding pocket could accommodate bulky, rigid structures. By replacing a 2-isoindoline moiety with an indanone moiety, researchers synthesized Compound 13e (1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine). This derivative exhibited an extraordinary IC50 of 5.7 nM for AChE and demonstrated a 1250-fold selectivity over the peripheral enzyme butyrylcholinesterase (BChE)[4].

Protocol 1: In Vitro AChE Inhibition Assay (Modified Ellman's Method)

To ensure self-validating and reproducible kinetic data, the Ellman's assay is utilized to quantify AChE activity spectrophotometrically.

  • Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Dissolve the piperidine test compound in DMSO to create a 10-point dilution series (0.1 nM to 10 µM).

  • Enzyme Incubation: In a 96-well microplate, add 140 µL of buffer, 20 µL of test compound solution, and 20 µL of AChE enzyme solution (0.22 U/mL). Incubate at 25°C for 15 minutes.

  • Substrate Addition: Initiate the reaction by adding 10 µL of 0.01 M 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and 10 µL of 0.075 M acetylthiocholine iodide (ATCI).

  • Kinetic Measurement: Measure absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader. The generation of the yellow 5-thio-2-nitrobenzoate anion indicates enzymatic hydrolysis.

  • Causality & Validation: The 15-minute pre-incubation step is a thermodynamic necessity. Piperidine derivatives often act as slow-binding inhibitors due to the conformational adaptations required to fit into the 20 Å deep aromatic gorge of AChE. A vehicle control (DMSO) must be run in parallel to establish a 100% activity baseline, ensuring the calculated IC50 reflects true competitive inhibition rather than solvent-induced enzyme denaturation.

Target Class II: Kinase Inhibitors (Oncology)

Beyond the central nervous system, piperidine derivatives have emerged as highly selective kinase inhibitors. The nitrogen atom often acts as a crucial hinge-binding element or a solvent-exposed solubilizing group[5].

Case Study A: Dual VEGFR-2/c-Met Inhibition

Simultaneous inhibition of VEGFR-2 (driving angiogenesis) and c-Met (driving tumor growth and metastasis) is a highly effective anticancer strategy[6]. A novel series of piperidinyl-based benzoxazole derivatives was designed to occupy the ATP-binding pockets of both kinases. Compound 11b , featuring a p-fluorophenyl moiety, demonstrated exceptional dual activity with IC50 values of 0.057 µM (VEGFR-2) and 0.181 µM (c-Met), surpassing the potency of standard inhibitors like staurosporine against c-Met[6].

Pathway L Ligands (VEGF / HGF) R1 VEGFR-2 L->R1 Binds R2 c-Met L->R2 Binds P1 Angiogenesis R1->P1 Activation P2 Tumor Metastasis R2->P2 Activation I Piperidinyl-Benzoxazole (Compound 11b) I->R1 IC50=0.057 µM I->R2 IC50=0.181 µM

Figure 2: Mechanism of action for dual VEGFR-2 and c-Met inhibition by piperidinyl-benzoxazole derivatives.

Case Study B: Conformational Restriction for Akt Inhibition

Safety liabilities, such as hERG potassium channel blockage, often plague basic amines like piperidines. By employing a conformational restriction strategy on a 3,4-disubstituted piperidine lead, researchers discovered Compound E22 , a superior 3,4,6-trisubstituted piperidine derivative[5]. E22 maintained potent Akt1 inhibition while remarkably reducing hERG blockage, ultimately achieving >90% tumor growth inhibition in SKOV3 xenograft models[5].

Protocol 2: High-Throughput Kinase Inhibition Assay (TR-FRET)
  • Assay Setup: Prepare a reaction mixture containing the purified kinase domain (e.g., VEGFR-2), ATP at its apparent Km, and a biotinylated peptide substrate in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Addition: Dispense piperidinyl derivatives (e.g., Compound 11b) using acoustic nanoliter dispensing to minimize DMSO concentration (<1% final).

  • Reaction & Termination: Incubate for 60 minutes at room temperature. Terminate the reaction by adding EDTA (to chelate Mg2+) alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Detection: Read Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signals at 665 nm / 615 nm.

  • Causality & Validation: TR-FRET is deliberately chosen over standard colorimetric assays to eliminate compound auto-fluorescence interference—a common false-positive driver when screening highly conjugated heterocyclic libraries. Furthermore, utilizing ATP strictly at its apparent Km ensures the assay remains highly sensitive to ATP-competitive piperidine inhibitors, preventing artificially inflated IC50 values caused by ATP out-competition.

Quantitative Data Summary

Table 1: Comparative Efficacy of Key Piperidine-Based Inhibitors

Compound DesignationTarget EnzymeIC50 ValueSelectivity / Structural NotesReference
Compound 13e (E2020) AChE5.7 nM1250x selective over BChE; indanone moiety[4]
Compound 11b VEGFR-20.057 µMDual inhibitor; p-fluorophenyl moiety[6]
Compound 11b c-Met0.181 µMSurpasses staurosporine against c-Met[6]
Compound 17 IKK-21.30 µMSelective over p38α, JNK1/2/3; piperazinosulfonyl[7]
Compound E22 Akt1High Potency3,4,6-trisubstituted; low hERG blockage[5]

Conclusion

The piperidine ring remains a cornerstone of structure-based drug design. Whether spanning the narrow gorge of acetylcholinesterase to alleviate neurodegenerative symptoms, or wedging into the ATP-binding clefts of kinases to halt tumor progression, its physicochemical properties offer unparalleled versatility. Through rigorous SAR optimization, conformational restriction, and validated biochemical assays, researchers can continue to unlock the vast therapeutic potential of novel piperidine-based enzyme inhibitors.

References

  • Discovery of piperidinyl aminopyrimidine derivatives as IKK-2 inhibitors Source: PubMed (nih.gov) URL:[Link]

  • Discovery of 3,4,6-Trisubstituted Piperidine Derivatives as Orally Active, Low hERG Blocking Akt Inhibitors via Conformational Restriction and Structure-Based Design Source: PubMed (nih.gov) URL:[Link]

  • Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds Source: PubMed (nih.gov) URL:[Link]

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed Central (nih.gov) URL:[Link]

  • Discovery and Development of Donepezil Hydrochloride for the Treatment of Alzheimer's Disease Source: ResearchGate URL:[Link]

  • Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases Source: MDPI URL:[Link]

Sources

Methodological & Application

Application Note: Comprehensive Analytical Characterization of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Analytical Strategy

Thiophene sulfonamides represent a highly versatile class of pharmacophores, frequently utilized in the development of antimicrobial, antiviral, and anti-inflammatory agents[2]. The compound 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (CAS: 81597-71-9) combines a halogenated thiophene core with a piperidine ring via a sulfonamide linkage.

Relying on a single analytical technique for halogenated heterocyclic sulfonamides is prone to structural misassignment. As a self-validating system, we must employ a multi-modal strategy: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides exceptional sensitivity and confirms the molecular weight by leveraging the unique isotopic signature of bromine. However, mass spectrometry cannot easily differentiate positional isomers on the thiophene ring. Therefore, Nuclear Magnetic Resonance (NMR) is strictly required to confirm the regiochemistry via scalar coupling constants [3]. Finally, Attenuated Total Reflectance Fourier-Transform Infrared Spectroscopy (ATR-FTIR) serves as an orthogonal validation of the sulfonamide linkage, which can occasionally undergo in-source fragmentation during MS analysis.

G Compound 1-[(5-Bromo-2-thienyl) sulfonyl]piperidine LCMS LC-MS/MS (Purity & Mass) Compound->LCMS NMR 1H & 13C NMR (Regiochemistry) Compound->NMR FTIR ATR-FTIR (Functional Groups) Compound->FTIR Data Orthogonal Validation LCMS->Data NMR->Data FTIR->Data

Multi-modal analytical workflow for comprehensive structural validation.

Chromatographic and Mass Spectrometric Profiling

Causality & Logic: Sulfonamides exhibit excellent ionization efficiency in positive electrospray ionization (ESI+) due to the basic nitrogen atom within the piperidine ring [1]. For halogenated thiophenes, standard C18 columns often yield broad peaks due to secondary interactions. We utilize a Pentafluorophenyl (PFP) stationary phase. The PFP column provides alternative retention mechanisms—specifically


, dipole-dipole, and halogen bonding—resulting in superior peak symmetry and resolution from structurally similar impurities [1]. Furthermore, the presence of bromine (

Br and

Br in a ~1:1 ratio) generates a highly diagnostic isotopic doublet for the protonated precursor ion [M+H]

at m/z 310.0 and 312.0, acting as an immediate structural filter.

LCMS_Workflow Prep Sample Preparation (1 mg/mL in MeOH) Dilution Serial Dilution (Working Conc: 10-100 ng/mL) Prep->Dilution Injection UHPLC Injection (PFP Column, 40°C) Dilution->Injection Ionization ESI+ Ionization (Isotopic Doublet m/z 310/312) Injection->Ionization Detection MRM Detection (Triple Quadrupole) Ionization->Detection

Step-by-step LC-MS/MS sample preparation and analysis workflow.

Protocol 1: UHPLC-MS/MS Method
  • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of LC-MS grade Methanol to create a stock solution.

  • Working Dilution: Dilute the stock solution to 100 ng/mL using Initial Mobile Phase (90% Water with 0.1% Formic Acid / 10% Methanol).

  • Chromatography: Inject 2 µL onto a UHPLC system equipped with a PFP column (2.1 x 100 mm, 1.7 µm). Maintain the column compartment at 40°C.

  • Gradient Elution: Run a linear gradient from 10% B (Methanol + 0.1% Formic Acid) to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • MS/MS Acquisition: Operate the triple quadrupole mass spectrometer in ESI+ Multiple Reaction Monitoring (MRM) mode. Set the desolvation temperature to 350°C and capillary voltage to 3.5 kV [4].

Table 1: UHPLC-MS/MS MRM Transitions
Precursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Structural Assignment
310.0 ([

Br-M+H]

)
224.915Loss of piperidine ring
312.0 ([

Br-M+H]

)
226.915Loss of piperidine ring
310.0 ([

Br-M+H]

)
160.925Loss of piperidine + SO

312.0 ([

Br-M+H]

)
162.925Loss of piperidine + SO

Structural Elucidation via NMR Spectroscopy

Causality & Logic: To definitively prove the regiochemistry of the bromo substitution,


H NMR is indispensable. In a 2,5-disubstituted thiophene ring, the remaining protons at positions 3 and 4 will couple with each other, typically exhibiting a coupling constant (J) of approximately 3.8 to 4.2 Hz. This is distinctly different from 2,3-disubstituted thiophenes (J ≈ 5.0 Hz) [3]. Additionally, the strongly electron-withdrawing sulfonyl group deshields the adjacent piperidine 

-protons, shifting them downfield relative to the

and

protons [6].
Protocol 2: NMR Acquisition
  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl

    
    , 99.8% D) containing 0.03% v/v TMS as an internal standard.
    
  • Instrument Setup: Transfer the solution to a 5 mm precision NMR tube. Tune and match the probe on a 400 MHz (or higher) NMR spectrometer.

  • Acquisition (

    
    H):  Acquire 16 scans with a spectral width of 12 ppm, using a 30° flip angle and a relaxation delay (D1) of 2 seconds.
    
  • Acquisition (

    
    C):  Acquire 1024 scans with proton decoupling (WALTZ-16), a spectral width of 250 ppm, and a D1 of 2 seconds to ensure the complete relaxation of quaternary carbons [6].
    
Table 2: Expected NMR Chemical Shift Assignments (CDCl , 400 MHz)
NucleusChemical Shift (ppm)Multiplicity (J in Hz)Assignment

H
7.35d (J = 4.0)Thiophene H-3

H
7.08d (J = 4.0)Thiophene H-4

H
3.05 - 3.15mPiperidine

-CH

(4H)

H
1.60 - 1.70mPiperidine

-CH

(4H)

H
1.45 - 1.55mPiperidine

-CH

(2H)

C
138.5sThiophene C-2 (C-SO

)

C
132.1sThiophene C-3

C
130.4sThiophene C-4

C
118.2sThiophene C-5 (C-Br)

C
46.8sPiperidine

-C

C
25.2sPiperidine

-C

C
23.5sPiperidine

-C

Vibrational Spectroscopy (ATR-FTIR)

Causality & Logic: While MS and NMR provide mass and connectivity, FT-IR rapidly confirms the presence of the critical sulfonamide (-SO


-N-) functional group without the need for solvation. The S=O bonds in sulfonamides produce two intensely IR-active stretching vibrations (asymmetric and symmetric) due to the large change in the dipole moment during the vibration[5].
Protocol 3: ATR-FTIR Analysis
  • Background: Collect a background spectrum of the clean diamond ATR crystal (32 scans, 4 cm

    
     resolution).
    
  • Sample Application: Place ~2 mg of the solid powder directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure intimate optical contact.

  • Acquisition: Collect 32 scans from 4000 to 400 cm

    
    .
    
  • Data Processing: Apply ATR correction and baseline correction algorithms to the raw spectra.

Table 3: Key ATR-FTIR Vibrational Band Assignments
Wavenumber (cm

)
IntensityVibrational ModeFunctional Group
~3080WeakC-H stretch (sp

)
Thiophene ring
~2930, 2850MediumC-H stretch (sp

)
Piperidine ring
1340 - 1350StrongAsymmetric O=S=O stretchSulfonamide
1150 - 1165StrongSymmetric O=S=O stretchSulfonamide
~930MediumS-N stretchSulfonamide
~620MediumC-Br stretchHalogenated thiophene

References

  • Shimadzu Corporation. "A sensitive and repeatable method for characterization of sulfonamides and trimethoprim in honey using QuEChERS extracts." Shimadzu Application Notes. URL: [Link]

  • MDPI. "Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure." Molecules, 2024. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Molecular docking, ADME properties and synthesis of thiophene sulfonamide derivatives." PubMed, PMID: 39538963. URL:[Link]

  • LabRulez. "Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS." LabRulez LCMS. URL: [Link]

  • National Center for Biotechnology Information (NCBI). "Structure and Computational Studies of New Sulfonamide Compound." PMC. URL:[Link]

  • National Center for Biotechnology Information (NCBI). "Trace-level detection of sulfonamide antibiotics using quaternary ammonium polymeric ionic liquid-based effervescence-enhanced dispersive solid-phase extraction followed by LC-DAD analysis in environmental waters." PMC. URL: [Link]

Application Note: Utilizing 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine Derivatives as USP7 Probes in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Context

The compound 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine serves as a highly privileged structural motif and pharmacophore in the design of targeted covalent and non-covalent inhibitors of Ubiquitin Specific Protease 7 (USP7) , also known as Herpes-virus-Associated Ubiquitin-Specific Protease (HAUSP)[1]. USP7 is a critical deubiquitinating enzyme (DUB) that plays a master regulatory role in cellular homeostasis, primarily by modulating the stability of the MDM2-p53 tumor suppressor axis[2].

In wild-type p53 cancers, USP7 acts as a pro-tumorigenic factor by continuously deubiquitinating and stabilizing MDM2 (an E3 ubiquitin ligase). Stabilized MDM2 subsequently ubiquitinates p53, marking it for proteasomal degradation[3]. By incorporating the 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine moiety into larger scaffolds (such as pyrimidonyl-piperidinyl derivatives), researchers can achieve potent, selective inhibition of USP7's active site[1]. This inhibition triggers the auto-ubiquitination and degradation of MDM2, which in turn rescues p53 from degradation, leading to cell cycle arrest and apoptosis[4].

This application note provides a comprehensive, self-validating experimental framework for evaluating novel 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine derivatives in cell-based systems.

Mechanistic Pathway & Assay Rationale

To rigorously validate a USP7 inhibitor, an experimental cascade must prove three distinct causal links:

  • Physical Target Engagement: The compound must physically bind USP7 inside a living cell (not just in a biochemical cell-free assay).

  • Mechanistic Consequence: Binding must result in the specific degradation of MDM2 and the stabilization of p53.

  • Phenotypic Outcome: The stabilization of p53 must lead to apoptosis specifically in p53-wild-type cells, sparing p53-null cells (a self-validating control for off-target toxicity).

USP7_Pathway Inhibitor 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine Derivative USP7 USP7 (HAUSP) Deubiquitinase Inhibitor->USP7 Inhibits MDM2 MDM2 E3 Ubiquitin Ligase USP7->MDM2 Deubiquitinates & Stabilizes p53 p53 Tumor Suppressor MDM2->p53 Ubiquitinates & Degrades Proteasome Proteasomal Degradation MDM2->Proteasome Auto-ubiquitination (when USP7 inhibited) Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Activates Transcription

Figure 1: Mechanism of action of USP7 inhibitors on the MDM2-p53 signaling axis.

Detailed Experimental Protocols

Protocol A: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality Focus: Phenotypic changes (like p53 stabilization) can be caused by off-target DNA damage (e.g., intercalation). CETSA proves that the 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine derivative physically binds to USP7 in intact cells. Ligand binding thermodynamically stabilizes the folded protein, shifting its aggregation temperature (


) higher.

Step-by-Step Methodology:

  • Cell Seeding: Plate HCT116 (p53 WT) cells in 10 cm dishes and grow to 70-80% confluency.

  • Compound Treatment: Treat cells with either DMSO (vehicle control) or the test compound (e.g., 5 µM) for 2 hours at 37°C. Note: A short incubation ensures we measure direct binding before downstream transcriptional changes alter total protein levels.

  • Harvesting: Wash cells with cold PBS, detach using gentle scraping (avoid trypsin as it can induce stress responses), and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Aliquoting: Divide the cell suspension equally into 8 PCR tubes (50 µL each).

  • Thermal Challenge: Heat the tubes in a thermal cycler across a temperature gradient (e.g., 40°C to 64°C) for exactly 3 minutes, followed by 3 minutes at room temperature.

  • Lysis: Add 10 µL of 6x CETSA Lysis Buffer (containing 1% NP-40) to each tube. Subject to 3 freeze-thaw cycles using liquid nitrogen to ensure complete membrane disruption without denaturing the remaining soluble proteins.

  • Clearance: Centrifuge at 20,000 × g for 20 minutes at 4°C. The pellet contains heat-denatured/aggregated USP7; the supernatant contains the soluble, ligand-stabilized USP7.

  • Analysis: Run the supernatants on an SDS-PAGE gel and immunoblot for USP7. Calculate the shift in the melting temperature (

    
    ).
    
Protocol B: Mechanistic Validation via Western Blotting

Causality Focus: To prove the compound acts via DUB inhibition, we must observe the destabilization of MDM2 and the accumulation of p53. Crucial Insight: If cells are lysed in standard RIPA buffer, endogenous DUBs will continue to strip ubiquitin chains off MDM2 post-lysis, masking the compound's effect. The lysis buffer must contain a pan-DUB inhibitor.

Step-by-Step Methodology:

  • Treatment: Plate HCT116 cells in 6-well plates. Treat with a dose-response gradient of the compound (0.1 µM to 10 µM) for 6 hours.

  • Lysis Buffer Preparation: Prepare cold RIPA buffer supplemented with 1x Halt™ Protease/Phosphatase Inhibitor Cocktail and 50 µM PR-619 (a broad-spectrum DUB inhibitor).

  • Protein Extraction: Wash cells with ice-cold PBS, add 150 µL of the specialized lysis buffer, and incubate on ice for 30 minutes. Clear lysates by centrifugation (14,000 × g, 15 min, 4°C).

  • Immunoblotting: Resolve 20 µg of protein per lane on a 4-12% Bis-Tris gel. Transfer to a PVDF membrane.

  • Probing: Probe for USP7 (to ensure total levels are unchanged), MDM2 (expected to decrease), p53 (expected to increase), p21 (downstream target of p53, expected to increase), and GAPDH (loading control).

Protocol C: Self-Validating Viability & Apoptosis Assay

Causality Focus: A true USP7 inhibitor should exhibit synthetic lethality dependent on the p53 status. By testing the compound in an isogenic cell line pair (HCT116 WT vs. HCT116 p53-/-), we create a self-validating system. If the compound kills both lines equally, the toxicity is p53-independent and likely off-target.

Step-by-Step Methodology:

  • Seeding: Seed HCT116 WT and HCT116 p53-/- cells into opaque 96-well plates at 3,000 cells/well.

  • Treatment: After 24 hours, treat with the compound in a 10-point, 3-fold dilution series (top concentration 20 µM). Incubate for 72 hours.

  • Multiplexed Readout:

    • Add 100 µL of Caspase-Glo® 3/7 Reagent to measure apoptosis. Incubate for 1 hour and read luminescence.

    • In a parallel plate, add CellTiter-Glo® Reagent to measure ATP-dependent cell viability. Read luminescence.

  • Data Analysis: Normalize data to DMSO controls and calculate

    
     values using a 4-parameter logistic regression.
    

Expected Quantitative Data Presentation

When evaluating a highly optimized 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine derivative, the data should reflect a strong dependence on the p53 pathway. Table 1 summarizes the expected pharmacological profile of a successful lead compound.

Assay TypeParameter MeasuredExpected Outcome (Lead Compound)Cellular Context
CETSA USP7 Thermal Shift (

)

to

HCT116 (Intact Cells)
Western Blot p53 Stabilization

at 1 µM
HCT116 WT (6h treatment)
Western Blot MDM2 Degradation

at 1 µM
HCT116 WT (6h treatment)
Viability

(CellTiter-Glo)

HCT116 (p53 WT)
Viability

(CellTiter-Glo)

HCT116 (p53 -/-)
Apoptosis Caspase 3/7 Activation

over baseline
HCT116 (p53 WT)

Table 1: Representative data profile for a validated USP7 inhibitor utilizing the 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine pharmacophore.

References

  • [1] WO2020079205A1 - New amino-pyrimidonyl-piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them. Google Patents. Available at:

  • [2] Targeting USP7-Mediated Deubiquitination of MDM2/MDMX-p53 Pathway for Cancer Therapy: Are We There Yet? Frontiers in Cell and Developmental Biology / NIH. Available at:

  • [4] Therapeutic inhibition of USP7 promotes antitumor immune responses. Journal for ImmunoTherapy of Cancer / NIH. Available at:

  • [3] USP7: Novel Drug Target in Cancer Therapy. Frontiers in Pharmacology / NIH. Available at:

Sources

1-[(5-Bromo-2-thienyl)sulfonyl]piperidine as a potential anticancer agent

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine as a Dual-Action Anticancer Scaffold

Executive Summary

The compound 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (CAS: 81597-71-9) represents a highly versatile pharmacophore in modern oncology. Characterized by a sulfonamide linkage bridging a 5-bromothiophene ring and a piperidine moiety, this structural class has demonstrated significant potential in overcoming two major hurdles in cancer therapy: tumor suppressor silencing and chemotherapeutic efflux.

Recent structural-activity relationship (SAR) studies and high-throughput screenings have identified derivatives of this scaffold as potent inhibitors of Ubiquitin-Specific Protease 7 (USP7) [1] and modulators of the Multidrug Resistance-Associated Protein 1 (MRP1/ABCC1) [2]. This application note provides a comprehensive, self-validating framework for evaluating the biochemical and cellular efficacy of this compound class.

Mechanistic Grounding: The Causality of Dual-Targeting

To effectively evaluate this compound, researchers must understand the precise biochemical causality driving its anticancer properties.

Pathway A: USP7 Inhibition and p53 Rescue USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in cellular homeostasis by stabilizing MDM2, an E3 ubiquitin ligase . MDM2's primary function is to ubiquitinate the p53 tumor suppressor protein, marking it for proteasomal degradation. The thienylsulfonyl piperidine core acts as a competitive inhibitor within the USP7 catalytic cleft. By neutralizing USP7, MDM2 undergoes rapid auto-ubiquitination and degradation. The subsequent accumulation of p53 triggers cell cycle arrest and apoptosis specifically in p53-wild-type malignancies[1].

Pathway B: MRP1 Efflux Pump Blockade Overexpression of the ATP-binding cassette transporter MRP1 leads to the rapid efflux of standard chemotherapeutics (e.g., doxorubicin, vincristine), resulting in multidrug resistance (MDR) . The lipophilic nature of the bromothiophene group, combined with the spatial geometry of the piperidine ring, allows this compound to act as a competitive substrate/inhibitor at the MRP1 binding pocket, effectively trapping cytotoxic agents inside the tumor cell[2].

USP7_Pathway Compound 1-[(5-Bromo-2-thienyl) sulfonyl]piperidine USP7 USP7 (Deubiquitinase) Compound->USP7 Inhibits MDM2 MDM2 (E3 Ubiquitin Ligase) USP7->MDM2 Deubiquitinates (Stabilizes) p53 p53 (Tumor Suppressor) MDM2->p53 Ubiquitinates (Degrades) Apoptosis Cell Cycle Arrest & Apoptosis p53->Apoptosis Activates

Caption: Mechanism of Action: USP7 inhibition leading to MDM2 degradation and p53-mediated apoptosis.

Integrated Screening Workflow

The following methodology outlines a tiered approach to validate both the biochemical interaction and the phenotypic cellular response.

Workflow Prep Compound Preparation Assay Enzymatic Assay (Ub-AMC Cleavage) Prep->Assay Cell Cellular Assay (p53 Western Blot) Prep->Cell Efflux MRP1 Efflux (Flow Cytometry) Prep->Efflux Data Data Analysis (IC50 / EC50) Assay->Data Cell->Data Efflux->Data

Caption: Integrated screening workflow for evaluating biochemical and cellular anticancer efficacy.

Experimental Protocols

Protocol A: In Vitro USP7 Deubiquitinase Activity Assay

Causality & Rationale: This assay utilizes Ubiquitin-7-amino-4-methylcoumarin (Ub-AMC) as a fluorogenic substrate. Active USP7 cleaves the AMC fluorophore from ubiquitin, generating a massive increase in fluorescence. If the thienylsulfonyl piperidine compound successfully inhibits USP7, the cleavage is blocked, and fluorescence remains at baseline. Dithiothreitol (DTT) is strictly required in the buffer; USP7 relies on a highly oxidation-sensitive catalytic cysteine (Cys223). DTT keeps this residue reduced, ensuring that any loss of signal is due to compound binding, not spontaneous enzyme oxidation.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.6), 0.5 mM EDTA, 0.05% CHAPS, and 5 mM DTT (add DTT fresh immediately before use).

  • Enzyme/Compound Incubation: In a 384-well black microplate, add 10 µL of recombinant human USP7 (final concentration 2 nM) to 5 µL of the test compound (serially diluted in assay buffer from a DMSO stock; final DMSO < 1%). Incubate at room temperature for 30 minutes to allow steady-state binding.

  • Reaction Initiation: Add 10 µL of Ub-AMC substrate (final concentration 500 nM) to all wells.

  • Kinetic Read: Immediately transfer to a fluorescence microplate reader (Ex: 345 nm, Em: 445 nm). Record fluorescence every 2 minutes for 60 minutes at 25°C.

  • Self-Validation & Quality Control:

    • Positive Control: P5091 (a known USP7 inhibitor) must yield an IC50 of ~0.05 µM.

    • Z'-Factor: Calculate Z' using DMSO vehicle (100% activity) and no-enzyme wells (0% activity). The assay is only valid if Z' > 0.6.

Protocol B: MRP1 Efflux Inhibition Assay (Flow Cytometry)

Causality & Rationale: Calcein-AM is a non-fluorescent, highly lipophilic dye that easily permeates cell membranes. Once inside, intracellular esterases cleave the acetoxymethyl (AM) groups, converting it into highly fluorescent, membrane-impermeable calcein. However, Calcein-AM is a prime substrate for MRP1. In MRP1-overexpressing cells, the pump extrudes Calcein-AM before esterase cleavage occurs, keeping the cell dark. A successful MRP1 inhibitor will block this pump, trapping the dye inside and causing a measurable spike in fluorescence.

Step-by-Step Methodology:

  • Cell Preparation: Harvest H69AR cells (a human lung cancer cell line known for high MRP1 expression). Wash twice with cold PBS and resuspend at

    
     cells/mL in RPMI-1640 medium (without phenol red).
    
  • Compound Pre-incubation: Aliquot 500 µL of cell suspension into flow cytometry tubes. Add the thienylsulfonyl piperidine compound at varying concentrations (1 µM to 50 µM). Incubate at 37°C for 15 minutes.

  • Substrate Addition: Add Calcein-AM to a final concentration of 0.25 µM. Incubate in the dark at 37°C for exactly 30 minutes.

  • Arrest & Stain: Halt the reaction by adding 2 mL of ice-cold PBS. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and resuspend in 500 µL cold PBS containing 1 µg/mL Propidium Iodide (PI).

  • Flow Cytometry Analysis: Analyze 10,000 events using a flow cytometer. Measure Calcein fluorescence on the FITC channel (530/30 nm).

  • Self-Validation & Quality Control:

    • Viability Check: Exclude PI-positive (dead) cells from the analysis. This ensures the increased fluorescence is due to true efflux inhibition, not membrane permeabilization caused by acute compound toxicity.

    • Reference Standard: MK-571 (a classic MRP1 inhibitor) must be run in parallel to benchmark the maximum possible fluorescence shift.

Quantitative Data Presentation

To streamline hit-to-lead optimization, benchmark the 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine scaffold against established pharmacological parameters.

ParameterAssay TypeTargetExpected Scaffold Range (IC50/EC50)Validating Reference Control
Enzymatic Inhibition Fluorogenic CleavageUSP70.5 - 5.0 µMP5091 (IC50: ~0.05 µM)
Efflux Inhibition Flow CytometryMRP12.0 - 10.0 µMMK-571 (EC50: ~1.5 µM)
Cellular Viability CellTiter-GloHCT116 (p53 WT)1.0 - 8.0 µMDoxorubicin (IC50: ~0.1 µM)
Cellular Viability CellTiter-GloHCT116 (p53 -/-)> 50.0 µM (Proves p53 dependence)Doxorubicin (IC50: ~0.5 µM)

Note: The stark differential in cellular viability between p53 WT and p53 -/- cell lines serves as the ultimate self-validating phenotypic check, confirming that the cytotoxicity is mechanistically driven by USP7-mediated p53 stabilization rather than off-target necrosis.

References

  • New amino-pyrimidonyl-piperidinyl derivatives, a process for their preparation and pharmaceutical compositions containing them (WO2020079205A1). Google Patents.
  • BindingDB Entry: 1-[(5-bromo-2-thienyl)sulfonyl]-4-methylpiperidine . BindingDB. URL:[Link]

  • Dysregulation of Deubiquitinases in Cancer . Cancer Research (AACR). URL:[Link]

  • Multidrug resistance-associated protein 1 (MRP1/ABCC1) in cancer . PubMed Central (NIH). URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for Thienyl Sulfonylation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Thienyl Sulfonylation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common experimental issues, and answer frequently asked questions related to the synthesis of thienyl sulfones and sulfonamides. Our goal is to bridge the gap between theoretical knowledge and practical application, ensuring your experiments are both successful and reproducible.

Thienyl sulfones are a critical structural motif in medicinal chemistry and materials science, valued for their diverse biological activities and electronic properties. The optimization of their synthesis is paramount for efficient drug discovery and development pipelines. This guide provides field-proven insights into overcoming common hurdles in thienyl sulfonylation reactions.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to build a foundational understanding of the key parameters governing thienyl sulfonylation reactions.

Q1: What are the most critical parameters to control in a thienyl sulfonylation reaction? A1: The success of a thienyl sulfonylation reaction hinges on the careful control of several key parameters. The most critical are the choice of base and solvent, the reaction temperature, and the quality of the thienylsulfonyl chloride reagent.[1] The base is essential for neutralizing the HCl generated during the reaction, while the solvent influences reagent solubility and overall reaction kinetics.[1][2] Temperature control is vital for preventing the degradation of the sulfonyl chloride and minimizing the formation of unwanted side products.[1][3]

Q2: How do I choose the appropriate base for my reaction? A2: The choice of base depends heavily on your substrate's reactivity and stability.

  • Triethylamine (Et₃N): A common, non-nucleophilic, and sterically hindered base ideal for scavenging HCl without competing in side reactions.[1]

  • Pyridine: Often used as both a base and a solvent. It can also act as a nucleophilic catalyst. However, be cautious, as high temperatures with pyridine can lead to the formation of undesired chlorinated byproducts.[1]

  • 4-Dimethylaminopyridine (DMAP): Typically used in catalytic amounts alongside a stoichiometric base like Et₃N to accelerate reactions, especially with sterically hindered substrates.[1]

  • Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These can be effective, particularly for N-sulfonylation, and are often used in polar aprotic solvents.[1] For some C-H sulfonylation reactions on pyridine rings, weaker bases like NaHCO₃ have been shown to give the best results, as stronger bases can cause hydrolysis of the sulfonating agent.[4]

Q3: My thienylsulfonyl chloride reagent is old. How can I assess its quality? A3: Thienylsulfonyl chlorides are highly sensitive to moisture and can readily hydrolyze to the corresponding, unreactive thienylsulfonic acid.[1][5] Decomposition can also occur through the extrusion of SO₂, a known pathway for some heteroaromatic sulfonyl chlorides.[1] To check its quality, you can run a small-scale control reaction with a reliable, reactive nucleophile. If the reaction fails or gives a low yield, it is best to purchase a fresh bottle or purify the existing stock. For rigorous quality control, NMR spectroscopy can confirm purity. Always store thienylsulfonyl chlorides in a desiccator under an inert atmosphere (N₂ or Ar).[1]

Q4: What are the most common sources for the thienylsulfonyl moiety? A4: While pre-formed thienylsulfonyl chlorides are common, other reagents can also serve as precursors to the active sulfonating species or the sulfonyl radical. These include sodium thienylsulfinates, thienylsulfinic acids, and thienylsulfonyl hydrazides.[6] Recent advances in photoredox catalysis have enabled the use of sulfonyl azides and even sulfonamides as precursors for sulfonyl radicals, which can then be used to functionalize thiophenes and other heterocycles.[6][7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving specific issues encountered during thienyl sulfonylation experiments.

Problem Possible Cause(s) Suggested Solution(s) & Rationale
1. Low or No Product Yield Degraded Thienylsulfonyl Chloride: The reagent has likely hydrolyzed due to moisture exposure, rendering it inactive.[1][5]Use a fresh bottle of the reagent or purify the existing stock. Confirm its integrity via a small-scale test reaction or analytical method like NMR.[1] Always handle and store under anhydrous conditions.
Incorrect Base: The selected base may be too weak to effectively deprotonate the nucleophile or scavenge the generated acid.[1]Switch to a stronger or more appropriate base. For example, if using K₂CO₃ with a weakly acidic nucleophile, consider a stronger base like Et₃N with catalytic DMAP.
Low Reaction Temperature / Insufficient Time: The reaction may require more thermal energy to overcome the activation barrier.[1][3]Allow the reaction to warm to room temperature or heat gently. Monitor the reaction progress closely by TLC or HPLC to determine the optimal reaction time and to avoid potential product degradation at higher temperatures.[8]
2. Multiple Spots on TLC / Side Product Formation Di-sulfonylation: Primary amines or other substrates with multiple reactive sites can react more than once.[1]Use a controlled amount of the thienylsulfonyl chloride (1.0-1.1 equivalents). Add the sulfonylating agent slowly at a low temperature (e.g., 0 °C) to maintain control over the reaction stoichiometry.[1]
Formation of Diaryl Sulfone: This is a common byproduct in sulfonation reactions, arising from the reaction of the product with another arene molecule, especially at high temperatures.[3]Maintain the lowest feasible reaction temperature. [3] Consider using inhibitors such as sodium sulfite, which has been shown to reduce sulfone formation.[5]
Formation of Isomers: If performing a direct C-H sulfonylation on a substituted thiophene, a mixture of regioisomers may form.[5]Optimize reaction conditions to favor the desired isomer. This may involve screening different catalysts, solvents, or temperatures. Purify a small amount to identify the isomers and understand the product distribution.[5]
3. Difficult Workup & Purification Product is Water-Soluble: Highly polar sulfones or sulfonamides may partition into the aqueous layer during extraction.[1][5]Saturate the aqueous layer with NaCl (brine) before extraction. This "salting out" effect increases the polarity of the aqueous phase, driving your product into the organic layer and improving recovery.[1][3]
Product Instability: The desired product may be degrading under the acidic or basic conditions of the workup.[5]Before quenching the entire reaction, test the workup conditions on a small aliquot. Analyze this sample by TLC to check for degradation. If instability is observed, modify the procedure to use milder conditions (e.g., saturated NH₄Cl instead of HCl).[5]
Formation of Emulsions: This is common during the extraction of basic reaction mixtures (like those containing pyridine or Et₃N).[8]Break the emulsion by adding a saturated brine solution. [8] Alternatively, filtering the mixture through a pad of Celite can effectively separate the layers.
Optimization of Reaction Parameters: A Comparative Summary

The following table provides a general overview of how different reaction parameters can influence the outcome of a thienyl sulfonylation. Optimal conditions will always be substrate-dependent and require empirical determination.

ParameterCondition ACondition BExpected Outcome & Rationale
Base Triethylamine (Et₃N)PyridineEt₃N is generally preferred for cleaner reactions as it is non-nucleophilic.[1] Pyridine can act as a nucleophilic catalyst but may lead to chlorinated byproducts at elevated temperatures.[1]
Solvent Dichloromethane (DCM)Acetonitrile (MeCN)DCM is a common, non-polar aprotic solvent suitable for many sulfonylation reactions.[1] MeCN is a polar aprotic solvent that can sometimes accelerate reactions but may also promote different side reactions. Solvent effects can be complex and are best determined experimentally.[2]
Temperature 0 °C to Room TempRefluxLower temperatures (0 °C to RT) are recommended to start, as they minimize side reactions and prevent the degradation of sensitive reagents.[1][3] Refluxing should only be employed if the reaction is sluggish at lower temperatures and the starting materials and product are known to be stable.
Catalyst NoneDMAP (catalytic)For hindered or less reactive nucleophiles, adding catalytic DMAP can significantly increase the reaction rate by forming a more reactive sulfonylpyridinium intermediate.[1]

Visual Guides & Protocols

General Reaction Mechanism

The diagram below illustrates the fundamental pathway for the sulfonylation of an amine with a thienylsulfonyl chloride, a reaction facilitated by a non-nucleophilic base.

G RNH2 R-NH₂ (Nucleophile) RNH2->inv1 ThSO2Cl Thienyl-SO₂Cl ThSO2Cl->inv1 Base Base (e.g., Et₃N) Salt Base-H⁺ Cl⁻ Base->Salt HCl Scavenging Sulfonamide Thienyl-SO₂-NHR (Product) inv1->inv2 Nucleophilic Attack inv2->Sulfonamide

Caption: General mechanism of amine sulfonylation.

Troubleshooting Workflow

When faced with a challenging reaction, a systematic approach is key. Use the following workflow to diagnose and solve common issues.

G start Reaction Outcome Unsatisfactory check_sm TLC shows only Starting Material (SM) start->check_sm Low Conversion check_multiple TLC shows multiple new spots start->check_multiple Low Purity check_streak TLC shows baseline streak / No spots extract start->check_streak Low Isolated Yield cause_reagent Cause: Degraded Reagent? check_sm->cause_reagent cause_conditions Cause: Conditions too mild? check_sm->cause_conditions cause_side_rxn Cause: Side Reactions? check_multiple->cause_side_rxn cause_solubility Cause: Product is water-soluble? check_streak->cause_solubility sol_reagent Solution: Use fresh sulfonyl chloride. Store under N₂. cause_reagent->sol_reagent sol_conditions Solution: Increase temp cautiously. Increase reaction time. Use stronger base/catalyst. cause_conditions->sol_conditions sol_side_rxn Solution: Lower temperature. Control stoichiometry. Change base/solvent. cause_side_rxn->sol_side_rxn sol_solubility Solution: Workup with brine. Extract aqueous layer multiple times. cause_solubility->sol_solubility

Sources

Technical Support Center: Optimizing the Synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine. This molecule is a vital building block in medicinal chemistry, and its efficient synthesis is crucial for drug discovery and development programs.[1][2][3][4] The formation of a sulfonamide linkage is a robust and widely used transformation in organic synthesis.[5][6] However, like any multi-step synthesis, challenges leading to suboptimal yields and purity can arise.

This guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive, field-proven protocol and addresses specific, practical issues you may encounter during your experiments. Our goal is to move beyond a simple recitation of steps and delve into the causality behind experimental choices, empowering you to troubleshoot effectively and improve your synthetic outcomes.

Section 1: Synthesis Overview & Key Mechanisms

The synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine is typically achieved in a two-step sequence. First, the commercially available starting material, 2-bromothiophene, undergoes an electrophilic aromatic substitution (chlorosulfonation) to yield the key intermediate, 5-bromo-2-thiophenesulfonyl chloride. This highly reactive intermediate is then immediately reacted with piperidine in a nucleophilic substitution reaction to form the desired sulfonamide product.

Overall Synthetic Workflow

The diagram below illustrates the high-level workflow for the synthesis.

G cluster_0 Step 1: Chlorosulfonation cluster_1 Step 2: Sulfonylation A 2-Bromothiophene B 5-Bromo-2-thiophenesulfonyl chloride A->B  Chlorosulfonic Acid (HSO3Cl)  Low Temperature D 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (Final Product) B->D  Base (e.g., Pyridine)  Anhydrous Solvent C Piperidine C->D

Caption: High-level workflow for the two-step synthesis.

Reaction Mechanism: Sulfonamide Formation

The core of this synthesis is the reaction between the sulfonyl chloride and the amine (piperidine). This reaction proceeds via a nucleophilic substitution mechanism at the sulfur center. The amine acts as the nucleophile, and a base is required to neutralize the hydrochloric acid byproduct.

G Mechanism of Sulfonamide Formation start Piperidine (Nucleophile) + 5-Bromo-2-thiophenesulfonyl chloride (Electrophile) intermediate Tetrahedral Intermediate start->intermediate Nucleophilic Attack product_protonated Protonated Sulfonamide intermediate->product_protonated Chloride Elimination final_product Final Sulfonamide + Base-HCl Salt product_protonated->final_product Deprotonation by Base

Caption: Simplified mechanism for the sulfonylation of piperidine.

Section 2: Detailed Experimental Protocol

This protocol is optimized for a high yield and purity outcome. Adherence to these steps, particularly regarding anhydrous conditions and temperature control, is critical for success.

Step 1: Synthesis of 5-Bromo-2-thiophenesulfonyl chloride
  • Preparation: Equip a three-necked, round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is oven-dried and assembled while hot to maintain anhydrous conditions.[7]

  • Reagents: Place 2-bromothiophene (1.0 eq.) into the flask.

  • Reaction: Cool the flask to 0-5 °C using an ice-water bath. Add chlorosulfonic acid (3.0-4.0 eq.) dropwise via the addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.[8] Vigorous stirring is essential.

  • Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction can be monitored by carefully quenching a small aliquot and analyzing by TLC or GC-MS.

  • Work-up: Very carefully and slowly, pour the reaction mixture onto crushed ice with stirring. The sulfonyl chloride is unstable in aqueous conditions, so this step must be performed quickly, and the product should be extracted immediately.[9]

  • Extraction: Extract the aqueous mixture with a cold, anhydrous solvent such as dichloromethane (DCM) or diethyl ether (3x).

  • Drying & Concentration: Combine the organic layers, wash with cold brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent in vacuo at a low temperature (<30 °C).

  • Result: This yields the crude 5-bromo-2-thiophenesulfonyl chloride, which should be used immediately in the next step without further purification due to its instability.[10][11]

Step 2: Synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine
  • Preparation: In a separate, dry, nitrogen-flushed flask, dissolve piperidine (1.2 eq.) and a non-nucleophilic base such as pyridine or triethylamine (1.5 eq.) in anhydrous DCM.

  • Reaction: Cool the piperidine solution to 0 °C. Dissolve the crude 5-bromo-2-thiophenesulfonyl chloride from Step 1 in a minimal amount of anhydrous DCM and add it dropwise to the piperidine solution.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the disappearance of the sulfonyl chloride by TLC.[12]

  • Work-up:

    • Wash the reaction mixture with 1M HCl (aq) to remove excess piperidine and base.

    • Wash with saturated sodium bicarbonate (aq) solution.

    • Wash with brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by silica gel column chromatography for higher purity.[7]

Section 3: Troubleshooting Guide

Even with a robust protocol, issues can arise. This section addresses common problems in a question-and-answer format.

TroubleshootingTree Start Low Final Yield or Impure Product CheckStep1 Problem in Step 1? (Chlorosulfonation) Start->CheckStep1 CheckStep2 Problem in Step 2? (Sulfonylation) Start->CheckStep2 CheckPurity Problem with Purification? Start->CheckPurity IncompleteStep1 Cause: Incomplete Reaction (Unreacted 2-Bromothiophene) CheckStep1->IncompleteStep1 DegradationStep1 Cause: Degradation (Dark/Tarry Mixture) CheckStep1->DegradationStep1 Hydrolysis Cause: Hydrolysis of Sulfonyl Chloride CheckStep2->Hydrolysis IncompleteStep2 Cause: Incomplete Reaction CheckStep2->IncompleteStep2 OilyProduct Cause: Product is an Oil / Won't Crystallize CheckPurity->OilyProduct Discolored Cause: Product is Discolored CheckPurity->Discolored SolveIncomplete1 Solution: - Increase reaction time - Ensure efficient stirring - Check HSO3Cl quality IncompleteStep1->SolveIncomplete1 SolveDegradation1 Solution: - Maintain temp < 10°C - Slow down HSO3Cl addition DegradationStep1->SolveDegradation1 SolveHydrolysis Solution: - Use oven-dried glassware - Use anhydrous solvents - Use intermediate immediately Hydrolysis->SolveHydrolysis SolveIncomplete2 Solution: - Check stoichiometry of amine/base - Extend reaction time IncompleteStep2->SolveIncomplete2 SolveOily Solution: - Ensure workup was complete - Purify via column chromatography - Try different recrystallization solvents OilyProduct->SolveOily SolveDiscolored Solution: - Use activated charcoal during recrystallization - Re-purify via chromatography Discolored->SolveDiscolored

Caption: Troubleshooting decision tree for the synthesis.

Q1: My overall yield is significantly lower than expected. Where is the most likely point of failure?

A1: Low yield is a common problem that can originate from multiple points. The most critical factor in this specific synthesis is the stability of the 5-bromo-2-thiophenesulfonyl chloride intermediate . It is highly susceptible to hydrolysis back to the corresponding sulfonic acid, which is unreactive towards piperidine.[7][9] Ensure you are using rigorously anhydrous solvents and glassware, and that you use the intermediate immediately after its formation. Secondly, inadequate temperature control during the chlorosulfonation step can lead to product degradation and side reactions, significantly lowering the amount of usable intermediate.[12]

Problem Possible Cause Suggested Solution
Low Overall Yield Hydrolysis of sulfonyl chloride intermediate.Use oven-dried glassware and anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen). Use the intermediate immediately after workup.[7]
Incomplete chlorosulfonation (Step 1).Ensure dropwise addition of chlorosulfonic acid at low temperature (0-5 °C) and allow for sufficient reaction time (1-2 hours) post-addition.
Degradation during chlorosulfonation.Maintain strict temperature control (<10 °C). If the reaction darkens significantly, it indicates decomposition.[12]
Product loss during work-up/purification.Ensure proper phase separation during extractions. Optimize the recrystallization solvent to maximize crystal formation and minimize solubility of the product in the cold solvent.[12]

Q2: During the chlorosulfonation (Step 1), my reaction mixture turned dark brown/black.

A2: This indicates decomposition or charring. Chlorosulfonic acid is a powerful oxidizing and dehydrating agent. This issue is almost always caused by poor temperature control. The addition of chlorosulfonic acid is highly exothermic. If the temperature rises too high, it can lead to uncontrolled side reactions and degradation of the thiophene ring.

  • Corrective Action: Ensure your cooling bath is efficient and that you add the chlorosulfonic acid much more slowly, constantly monitoring the internal reaction temperature.

Q3: My reaction with piperidine (Step 2) is very slow or stalls, with TLC showing unreacted sulfonyl chloride.

A3: Assuming the sulfonyl chloride intermediate was successfully synthesized, this issue points to problems with the nucleophilic substitution step.

  • Insufficient Base: The reaction generates HCl, which will protonate the piperidine, rendering it non-nucleophilic. An adequate amount of a tertiary amine base (like pyridine or triethylamine) is essential to scavenge this acid. Ensure you have at least 1.0 equivalent of base relative to the sulfonyl chloride.

  • Reagent Quality: Verify the purity of your piperidine. If it is old or has been improperly stored, it may contain excess water or have degraded.

  • Temperature: While the initial addition is done at 0 °C to control the exotherm, allowing the reaction to warm to room temperature is typically necessary for it to go to completion.

Q4: My final product is a persistent oil and will not crystallize.

A4: This is a common purification challenge. It suggests the presence of impurities that are inhibiting the formation of a crystal lattice.

  • Incomplete Work-up: Residual solvent or unreacted starting materials can act as impurities. Ensure your acidic and basic washes were thorough.

  • Incorrect Recrystallization Solvent: The chosen solvent may be too good, keeping your product dissolved even when cooled. Try adding a co-solvent (an "anti-solvent") in which your product is insoluble (e.g., dropwise addition of hexanes to an ethyl acetate solution) to induce precipitation.

  • Chromatography is Needed: If recrystallization fails, silica gel column chromatography is the most reliable method to separate the pure product from impurities.[7][9]

Q5: The NMR spectrum of my final product shows unreacted piperidine or triethylamine.

A5: This indicates an inefficient aqueous acid wash during the work-up. Both piperidine and triethylamine are bases and will form hydrochloride salts that are soluble in the aqueous layer.

  • Corrective Action: Perform the 1M HCl wash at least twice, ensuring vigorous mixing between the organic and aqueous layers. Checking the pH of the aqueous layer after the wash can confirm that it is acidic, indicating the base has been neutralized and extracted.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is it critical to use the 5-bromo-2-thiophenesulfonyl chloride intermediate immediately? A: Sulfonyl chlorides are highly reactive electrophiles.[13] Their reactivity makes them excellent for forming sulfonamides, but it also makes them highly susceptible to hydrolysis by any ambient moisture, which converts them to the unreactive sulfonic acid.[7][9] This is the single most common cause of yield loss in this synthesis.

Q: What is the purpose of the base (pyridine or triethylamine) in Step 2? Can I just use excess piperidine? A: The base neutralizes the HCl generated when piperidine reacts with the sulfonyl chloride.[6][14] Without a base, the HCl would protonate the piperidine starting material, forming a non-nucleophilic ammonium salt and stopping the reaction. While you can use two equivalents of piperidine (one to react, one to act as the base), it is often more efficient and cost-effective to use a less expensive tertiary amine like triethylamine.

Q: What are the primary safety concerns for this synthesis? A: Chlorosulfonic acid is extremely corrosive and reacts violently with water. It must be handled in a fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. The quenching of the chlorosulfonation reaction onto ice is also highly exothermic and must be done slowly and carefully.

Q: How can I confirm the identity and purity of my final product? A: A combination of standard analytical techniques should be used:

  • ¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.[12]

  • Melting Point: A sharp melting point is a good indicator of high purity for a crystalline solid.

References

  • Benchchem. (2025). Troubleshooting low yield in 2-Aminobenzenesulfonamide synthesis. Benchchem.
  • Benchchem. (2025). Byproduct identification and removal in sulfonamide synthesis. Benchchem.
  • Benchchem. (2025). Technical Support Center: Overcoming Challenges in the Scale-up Synthesis of Sulfonamides. Benchchem.
  • O'Donnell, M. (n.d.). Sulfonamide purification process.
  • Macmillan Group. (2023).
  • Bull, J. A., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO.
  • Various Authors. (2024).
  • King, J. F., et al. (n.d.).
  • Kowalski, J. A., & Wiemer, A. J. (n.d.).
  • Various Authors. (2017). Spectrophotometric method for determination of sulfonamides in water.
  • Various Authors. (2024). Sulfonamide derivatives: Synthesis and applications.
  • Noreen, M., et al. (n.d.). Synthesis of 5-Bromothiophene-2-sulfonamide (2) and 5-arylthiophene sulfonamide (3a–k).
  • LibreTexts. (2020). 20.6: Reactions of Amines. Chemistry LibreTexts.
  • Various Authors. (n.d.). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. PMC.
  • University of Manchester. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. University of Manchester.
  • Various Authors. (n.d.).
  • Benchchem. (2025). A Comparative Guide to Sulfonylating Agents for Amine Reactions. Benchchem.
  • Nirogi, R., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6)
  • Zhou, Y. B., et al. (2021).
  • Adam, G. C., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. PubMed.
  • Reuman, M., et al. (2003). Design and parallel synthesis of piperidine libraries targeting the nociceptin (N/OFQ) receptor. PubMed.
  • S. Laurini, E., et al. (n.d.). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing.

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1-[(5-Bromo-2-thienyl)sulfonyl]piperidine stability issues and degradation products

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support and Troubleshooting Guide for 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (CAS: 81597-71-9) . This compound is a highly specialized arylsulfonylpiperidine building block, frequently utilized in medicinal chemistry for the design of targeted therapeutics, including 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors[1].

While the saturated piperidine ring provides structural stability[2], the molecule contains two distinct reactive liabilities: a photolabile bromothiophene moiety[3] and a sulfonamide linkage. Understanding the causality behind its degradation is critical for maintaining compound integrity during synthesis, formulation, and storage.

Quantitative Stability Profile

To facilitate rapid experimental planning, Table 1 summarizes the expected degradation profile of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine under standard forced degradation (stress) conditions.

Table 1: Forced Degradation Profile and Expected Outcomes

Stress ConditionReagents / EnvironmentTime & TempExpected Degradation (%)Primary Degradation Product
Neutral (Control) PBS Buffer (pH 7.4)7 days, 25 °C< 1%None (Stable)[4]
Acid Hydrolysis 0.1 M HCl (pH ~1)24 hours, 60 °C10 - 15%5-Bromo-2-thiophenesulfonic acid + Piperidine[5]
Base Hydrolysis 0.1 M NaOH (pH ~13)24 hours, 60 °C15 - 20%5-Bromo-2-thiophenesulfonic acid + Piperidine[6]
Oxidation 3% H₂O₂24 hours, 25 °C2 - 5%Thiophene S-oxides / Sulfones
Photolysis (UV) UV Light (254 nm / 365 nm)24 hours, 25 °C> 30%1-(2-Thienylsulfonyl)piperidine (Debrominated)[7]

Troubleshooting FAQs

Q1: I am observing a new peak in my HPLC-MS chromatogram with a mass of[M-78] Da. What is causing this?

A1: You are observing photodehalogenation . The mass loss of ~78 Da corresponds to the loss of the bromine atom (80 Da) and the subsequent abstraction of a hydrogen atom (1 Da) from the solvent. The C-Br bond on the thiophene ring is highly susceptible to homolytic cleavage when exposed to UV light (such as ambient laboratory sunlight or UV lamps used for TLC visualization)[3],[7]. To prevent this, all stock solutions and transparent reaction vessels must be shielded from light using amber glassware or aluminum foil.

Q2: During the workup of my reaction using 1M NaOH, my compound yield dropped significantly, and I detected free piperidine. Is the compound hydrolyzing?

A2: Yes. While the sulfonamide bond is generally considered extremely stable toward mild aqueous conditions and neutral pH[4], it is not impervious to extreme environments[6]. At highly basic pH (>12) combined with the exothermic heat of a workup, hydroxide ions can nucleophilically attack the sulfonyl group, leading to the cleavage of the S-N bond. This yields 5-bromo-2-thiophenesulfonic acid (which washes away in the aqueous layer) and free piperidine[5]. Solution: Buffer your workup to a milder pH (e.g., pH 8-9 using saturated NaHCO₃) and keep the mixture cold (0-5 °C).

Q3: How should I store long-term DMSO stock solutions of this compound for biological assays?

A3: DMSO is hygroscopic and can absorb water from the atmosphere, which, over time, can facilitate slow hydrolysis. Furthermore, dissolved oxygen in DMSO can lead to trace oxidation of the thiophene sulfur. Solution: Prepare stocks in anhydrous DMSO, purge the headspace of the vial with an inert gas (Argon or Nitrogen), seal tightly, and store at -20 °C in the dark. Freeze-thaw cycles should be limited to fewer than 5 cycles.

Mechanistic Pathways

Understanding the exact mechanisms of degradation allows researchers to design better stabilizing formulations and workup procedures.

Photolytic Degradation Pathway

The primary mode of failure under ambient light is radical-mediated debromination.

Photodehalogenation A 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (Intact Molecule) B UV Light (hv) Absorption by Thiophene Ring A->B C Homolytic C-Br Cleavage (Thienyl Radical + Br•) B->C D Hydrogen Abstraction (from solvent/environment) C->D E 1-(2-Thienylsulfonyl)piperidine (Debrominated Degradant) D->E

Fig 1. Radical-mediated photodehalogenation pathway of the bromothiophene moiety under UV exposure.

Hydrolytic Degradation Pathway

Sulfonamides resist hydrolysis better than carboxamides, but fail under extreme pH due to distinct acid/base mechanisms.

Hydrolysis A 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine B1 Extreme Acid (pH < 2) Protonation of Sulfonamide N A->B1 B2 Extreme Base (pH > 12) Nucleophilic Attack by OH- A->B2 C S-N Bond Cleavage B1->C B2->C D1 5-Bromo-2-thiophenesulfonic acid C->D1 D2 Piperidine (Free Amine) C->D2

Fig 2. Hydrolytic cleavage of the sulfonamide bond under extreme pH conditions.

Experimental Protocols

Protocol A: Stability-Indicating HPLC Assay (Forced Degradation)

This self-validating protocol ensures that any degradation observed is strictly due to the chemical stressor and not an artifact of the analytical method.

Materials:

  • 1 mg/mL stock of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine in HPLC-grade Acetonitrile (ACN).

  • 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

Step-by-Step Methodology:

  • Acid Stress: Mix 500 µL of stock solution with 500 µL of 0.1 M HCl in an amber HPLC vial.

  • Base Stress: Mix 500 µL of stock solution with 500 µL of 0.1 M NaOH in an amber HPLC vial.

  • Oxidative Stress: Mix 500 µL of stock solution with 500 µL of 3% H₂O₂ in an amber HPLC vial.

  • Photolytic Stress: Place 1 mL of stock solution in a clear glass vial. Place an identical 1 mL sample in a foil-wrapped vial (Dark Control).

  • Incubation: Heat the Acid and Base vials to 60 °C for 24 hours. Keep the Oxidative and Photolytic vials at 25 °C for 24 hours (expose the clear vial to a 365 nm UV source).

  • Neutralization (Critical Step): Before HPLC injection, neutralize the Acid sample with 500 µL of 0.1 M NaOH, and the Base sample with 500 µL of 0.1 M HCl. Causality note: Injecting extreme pH solutions can degrade the silica matrix of the HPLC column and cause peak splitting, yielding false degradation data.

  • Analysis: Inject 10 µL of each sample onto a C18 Reverse-Phase column using a gradient of Water/ACN (with 0.1% Formic Acid). Monitor at 254 nm and via MS (ESI+).

Protocol B: Safe Handling & Storage Procedure
  • Receiving: Upon receipt, immediately transfer the solid compound to a desiccator stored at 4 °C or -20 °C.

  • Weighing: Weigh the compound under standard laboratory lighting, but avoid placing the weigh boat near windows with direct sunlight.

  • Solubilization: Dissolve the compound in anhydrous solvents. If using for biological assays, prepare working aliquots (e.g., 100 µL) to avoid repeated freeze-thaw cycles.

  • Reaction Monitoring: When taking TLC aliquots, spot the plate and run the chamber in a shaded area. Minimize the time the TLC plate spends under the UV lamp to prevent in situ degradation on the silica gel, which can appear as false impurities.

References

  • Xia, G., et al. "Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors". ChemMedChem, PubMed. Available at:[Link]

  • Białk-Bielińska, A., et al. "Hydrolysis of sulphonamides in aqueous solutions". ResearchGate. Available at: [Link]

  • Technical University of Munich (TUM). "Sulfonamide Degradation: Exploring Reaction Paths for Sulfonamide Hydrolysis". Institut für Wasserchemie und Chemische Balneologie. Available at:[Link]

  • The Royal Society of Chemistry (RSC). "CHAPTER 2: Hydrolytic Degradation". RSC Books. Available at: [Link]

  • ResearchGate. "Photosynthesis of Heteropolycyclic Diquinolones...". ResearchGate. Available at: [Link]

  • ResearchGate. "Deazaalloxazines – Flavin Derivatives That Provide Reductive Photoredox Catalysis with Inert Substrates". ResearchGate. Available at: [Link]

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Technical Support Center: Navigating the Scale-Up Synthesis of Piperidine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to the unique challenges of scaling up the synthesis of piperidine derivatives. As a cornerstone scaffold in medicinal chemistry, the successful and efficient large-scale production of piperidines is critical for advancing drug discovery and development.[1][2] This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols designed for researchers, chemists, and process development professionals.

Our approach is grounded in practical, field-proven insights to help you anticipate and overcome common hurdles in reaction kinetics, impurity control, and process safety.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common, high-level issues that often arise during the initial stages of process development and scale-up.

Q1: My piperidine product is consistently yellow or brown after synthesis. What's the cause, and how can I prevent this?

A: A yellow or brown tint in piperidine derivatives is typically due to oxidation products formed by exposure to air and light.[3][4] While minor discoloration may not impact all applications, high-purity is essential for pharmaceutical use.

  • Immediate Solution: The most effective method for removing these colored impurities is distillation.[3][4]

  • Preventative Measures: To prevent future discoloration, it is crucial to store the purified piperidine under an inert atmosphere, such as nitrogen or argon, and protect it from light and heat.[3]

Q2: I'm struggling with low and inconsistent yields upon moving from a gram-scale to a kilogram-scale synthesis. What are the likely culprits?

A: A drop in yield during scale-up is a frequent challenge, often stemming from issues with heat and mass transfer.[5][6]

  • Inefficient Heat Transfer: Many reactions for piperidine synthesis, such as N-alkylation, are exothermic.[5] The lower surface-area-to-volume ratio in larger reactors leads to poor heat dissipation, creating localized "hot spots" that can degrade your product or starting materials.[5][6]

  • Poor Mixing: Inadequate mixing in large vessels can lead to non-uniform reaction conditions, resulting in incomplete conversion and the formation of byproducts.[5]

  • Reagent Addition Rate: The rate of adding reagents becomes much more critical at scale. Rapid addition can worsen exotherms and promote side reactions.[5]

  • Causality-Driven Solution: Transition from simple magnetic stirring to a mechanical overhead stirrer with an appropriately designed impeller. For exothermic reactions, utilize a reactor with a cooling jacket and control the addition of reagents with a pump for a slow, steady feed.[5] This ensures better temperature control and homogeneity.

Q3: Upon storage, my solution of piperidine in DMF has crystallized. What has happened?

A: This is a common issue with amines. The crystallization is likely due to the formation of a salt.[3] Piperidine can react with atmospheric carbon dioxide to form piperidine carbonate or with acidic gases like HCl (which can be liberated from other reagents in storage) to form piperidine hydrochloride.[3][7]

  • Resolution: You can attempt to redissolve the crystals or, more reliably, prepare a fresh solution.

  • Prevention: Ensure your storage container is well-sealed and consider storing it under an inert atmosphere.[3]

Q4: We're observing an increase in a dialkylated byproduct during our N-alkylation reaction at a larger scale. How can we minimize this?

A: The formation of a quaternary ammonium salt as a major byproduct is a common issue in N-alkylation reactions.[4][5] This is often exacerbated at a larger scale due to localized concentration gradients from inefficient mixing.

  • Solution: Carefully control the stoichiometry, often by using a slight excess of piperidine. A key process parameter to adjust is the slow, controlled addition of the alkylating agent to maintain a low concentration of this reactive species at any given time.[5] Maintaining a lower reaction temperature can also help to minimize this side reaction.[5]

Part 2: In-Depth Troubleshooting Guides

This section provides a more detailed, scenario-based approach to troubleshooting specific challenges in piperidine synthesis.

Scenario 1: Challenges in the Catalytic Hydrogenation of Pyridines

The catalytic hydrogenation of pyridines is a direct and atom-economical method for synthesizing piperidines.[2][8] However, scaling this process can present several challenges.

Q: Our hydrogenation reaction is stalling before completion, and we're seeing catalyst deactivation. What could be the cause?

A: Catalyst deactivation is a significant concern in large-scale hydrogenations. Several factors can contribute to this:

  • Catalyst Poisoning: Trace impurities in the starting material or solvent can poison the catalyst. Sulfur-containing compounds are notorious catalyst poisons for many hydrogenation catalysts.

  • Product Inhibition: In some cases, the piperidine product can adsorb onto the catalyst surface, preventing further reaction.

  • Insufficient Mixing: In a large reactor, the catalyst may not be effectively suspended, leading to poor contact with the reactants and hydrogen gas.

Troubleshooting Workflow: Hydrogenation Issues

Start Incomplete Hydrogenation or Catalyst Deactivation Check_Purity Analyze Starting Material and Solvent for Impurities (e.g., Sulfur) Start->Check_Purity Improve_Mixing Increase Agitation Speed / Evaluate Impeller Design Check_Purity->Improve_Mixing Purity is High Purify_SM Purify Starting Materials (e.g., Distillation, Carbon Treatment) Check_Purity->Purify_SM Impurities Detected Catalyst_Loading Increase Catalyst Loading (e.g., from 1 mol% to 5 mol%) Improve_Mixing->Catalyst_Loading Mixing is Efficient Optimize_Mixing Implement Baffles or Alternative Stirrer for Better Suspension Improve_Mixing->Optimize_Mixing Mixing Inefficient Adjust_Loading Perform small-scale tests to find optimal catalyst loading Catalyst_Loading->Adjust_Loading Partial Improvement Outcome_Fail Issue Persists Catalyst_Loading->Outcome_Fail No Improvement Outcome_Success Reaction Proceeds to Completion Purify_SM->Outcome_Success Optimize_Mixing->Outcome_Success Adjust_Loading->Outcome_Success G start Define Target Piperidine Derivative is_chiral Is the target chiral? start->is_chiral asymmetric_synthesis Asymmetric Synthesis Routes is_chiral->asymmetric_synthesis Yes achiral_synthesis Achiral Synthesis Routes is_chiral->achiral_synthesis No chiral_pool Chiral Pool Synthesis (e.g., from amino acids) asymmetric_synthesis->chiral_pool asymmetric_catalysis Asymmetric Catalysis (e.g., Rh-catalyzed hydrogenation) asymmetric_synthesis->asymmetric_catalysis scale_up Scale-Up Considerations chiral_pool->scale_up asymmetric_catalysis->scale_up hydrogenation Catalytic Hydrogenation of Pyridines achiral_synthesis->hydrogenation reductive_amination Reductive Amination achiral_synthesis->reductive_amination cycloaddition Cycloaddition Reactions (e.g., Aza-Diels-Alder) achiral_synthesis->cycloaddition hydrogenation->scale_up reductive_amination->scale_up cycloaddition->scale_up cost Cost of Reagents scale_up->cost safety Safety & Handling scale_up->safety efficiency Atom Economy & Step Count scale_up->efficiency

Caption: Decision tree for selecting a synthetic route.

References

  • Technical Support Center: Overcoming Challenges in Piperidine Synthesis - Benchchem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Technical Support Center: Optimizing Piperidine-Morpholine Synthesis - Benchchem.
  • Head-to-head comparison of different Piperidine-3-carbothioamide synthetic routes - Benchchem.
  • Asymmetric routes to substituted piperidines - Chemical Communications (RSC Publishing).
  • Piperidine synthesis - Organic Chemistry Portal.
  • Application Notes & Protocols: Purification Techniques for Piperidine Derivatives - Benchchem.
  • Facile synthesis of 3-amino substituted piperidines from L-glutamic acid - Open Research@CSIR-NIScPR.
  • Scale-Up Synthesis of 1-(4-Aminophenyl)piperidine-4-carboxamide: Application Notes and Protocols - Benchchem.
  • Technical Support Center: Purification of Piperidine Derivatives - Benchchem.
  • Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide - Benchchem.
  • Understanding Piperidine: Properties, Uses, and Safety Precautions - Oreate AI Blog.
  • Piperidine Synthesis. - DTIC.
  • Synthesis and Kinetics of Highly Substituted Piperidines in the Presence of Tartaric Acid as a Catalyst - PubMed.
  • common challenges in working with piperidine-based compounds - Benchchem.
  • Have you experienced that your piperidine crystallizes when not in use? - ResearchGate.
  • Technical Support Center: 1-Piperidinepentanoic Acid Reaction Scale-Up - Benchchem.
  • New modular strategy reduces piperidine synthesis steps for pharmaceuticals.
  • 5 Common Challenges in Scaling Up an API - Neuland Labs.

Sources

Technical Support Center: Synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated troubleshooting protocols, and ground our recommendations in authoritative literature.

Overview of Synthetic Pathways

The preparation of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine typically proceeds via a two-step sequence starting from either 2-bromothiophene or 2-thiophenesulfonyl chloride. The key intermediate is 5-bromo-2-thiophenesulfonyl chloride, which is then reacted with piperidine to yield the target sulfonamide.

The choice of the initial step significantly influences the side-product profile.

Caption: Overview of primary synthetic routes to 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is preferable for preparing the 5-bromo-2-thiophenesulfonyl chloride intermediate?

A1: Route B, the bromination of 2-thiophenesulfonyl chloride, is generally preferred. The sulfonyl chloride group is strongly deactivating, which helps to control the regioselectivity of the electrophilic bromination, directing the incoming bromine atom primarily to the 5-position.[1] Route A, the chlorosulfonation of 2-bromothiophene, can be difficult to control. Chlorosulfonic acid is a very powerful and aggressive reagent that can lead to a mixture of isomers and di-sulfonated byproducts.[2]

Q2: My reaction mixture turns dark brown or black during the sulfonation/bromination step. What is causing this and how can I prevent it?

A2: Thiophene and its derivatives can be sensitive to strong electrophilic and acidic conditions, leading to polymerization or degradation, which manifests as dark tarry material.[3] This is particularly common when using strong reagents like chlorosulfonic acid or elemental bromine at elevated temperatures.

  • Prevention:

    • Maintain low reaction temperatures (e.g., 0 °C to room temperature).

    • Ensure slow, portion-wise addition of the electrophile (bromine, NBS, or chlorosulfonic acid) to avoid localized high concentrations.

    • Use a milder brominating agent like N-bromosuccinimide (NBS) instead of elemental bromine.[4]

    • Minimize reaction time; monitor closely by TLC or GC-MS and work up the reaction as soon as the starting material is consumed.

Q3: I'm observing multiple spots on my TLC after the reaction between 2-thiophenesulfonyl chloride and piperidine. What are these impurities?

A3: The most common side product is the corresponding sulfonic acid (5-bromo-2-thiophenesulfonic acid). This occurs if the sulfonyl chloride intermediate hydrolyzes due to the presence of moisture.[5] 2-Thiophenesulfonyl chloride is known to be moisture-sensitive.[6][7] Another possibility, though less common, is the formation of a disulfonamide if a primary amine impurity is present.

Q4: How can I effectively purify the final product, 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine?

A4: The product is typically a solid and can be purified by either recrystallization or column chromatography.

  • Recrystallization: A solvent system like ethanol/water or isopropanol can be effective. The choice depends on the specific impurity profile.

  • Column Chromatography: Use silica gel with a gradient elution system, such as hexane/ethyl acetate. If the product streaks on the column, which can happen with amine-containing compounds, adding a small amount of triethylamine (e.g., 0.1-1%) to the eluent can improve the peak shape and separation.[8]

Troubleshooting Guide: Common Side Reactions

This section provides a deeper dive into specific issues, their root causes, and validated solutions.

Issue 1: Formation of Poly-brominated or Di-sulfonated Byproducts
  • Symptom: You observe molecular ions in your mass spectrum that are significantly higher than the expected product, often with isotopic patterns indicating multiple bromine atoms (for poly-bromination).

  • Root Cause: The high reactivity of the thiophene ring makes it susceptible to further electrophilic substitution, especially under harsh conditions or with an excess of the electrophile.[9] The initial substitution deactivates the ring, but not always enough to prevent a second substitution.

  • Mechanistic Insight: In the bromination of 2-thiophenesulfonyl chloride, the primary product is the 5-bromo isomer. However, a second bromination can occur at the 4-position to yield 4,5-dibromo-2-thiophenesulfonyl chloride.

Troubleshooting_Polysubstitution Start Symptom: High MW byproducts detected (e.g., by MS) Check_Stoichiometry Is the mole ratio of brominating agent to substrate > 1.1? Start->Check_Stoichiometry Check_Conditions Was the reaction run at elevated temperature or with rapid reagent addition? Check_Stoichiometry->Check_Conditions No Solution_Stoichiometry Solution: Use 1.0-1.05 eq. of brominating agent (NBS/Br2). Check_Stoichiometry->Solution_Stoichiometry Yes Solution_Conditions Solution: 1. Maintain low temp (0-25 °C). 2. Add reagent dropwise over time. 3. Use a milder agent like NBS. Check_Conditions->Solution_Conditions Yes Result Reduced poly-substitution, higher purity of desired monobrominated intermediate. Check_Conditions->Result No Solution_Stoichiometry->Result Solution_Conditions->Result

Caption: Troubleshooting logic for managing poly-substituted side products.

Issue 2: Hydrolysis of the Sulfonyl Chloride Intermediate
  • Symptom: During the final step (reaction with piperidine), you notice a poor yield of the solid product. The crude material might be an oil or gum that is acidic upon testing with wet litmus paper.

  • Root Cause: Sulfonyl chlorides are highly susceptible to hydrolysis, reacting with water to form the corresponding sulfonic acid, which is non-reactive towards the amine under these conditions.[5][10]

  • Solution Protocol:

    • Dry All Glassware: Oven-dry all glassware overnight at >100 °C and cool under a stream of dry nitrogen or in a desiccator.

    • Use Anhydrous Solvents: Use freshly opened anhydrous solvents or solvents dried over appropriate drying agents (e.g., molecular sieves).

    • Inert Atmosphere: Conduct the reaction under a dry, inert atmosphere (nitrogen or argon).

    • Reagent Quality: Ensure the piperidine and any base used (like triethylamine or pyridine) are dry. Piperidine can be dried by distillation from KOH or CaH₂.

Issue 3: Formation of Isomeric Impurities
  • Symptom: The NMR spectrum of your intermediate or final product shows multiple sets of peaks for the thiophene protons, and purification by recrystallization is ineffective.

  • Root Cause: While electrophilic substitution on 2-substituted thiophenes strongly favors the 5-position, a minor amount of the 4-substituted isomer can form.[1] For example, bromination of 2-thiophenesulfonyl chloride could yield a small percentage of 4-bromo-2-thiophenesulfonyl chloride.

  • Table 1: Factors Influencing Regioselectivity

FactorEffect on 5-position SelectivityRationale
Low Temperature IncreasesReduces the energy available to overcome the higher activation barrier for 4-position attack.
Bulky Reagents IncreasesSteric hindrance at the 3- and 4-positions disfavors attack at those sites.
Solvent Polarity VariableCan influence the nature of the electrophilic species and the stability of the reaction intermediates. Non-polar solvents often give better selectivity.
  • Mitigation Strategy: Perform the bromination at 0 °C or below. If isomeric impurities persist, careful column chromatography is the most effective method for separation.

Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-thiophenesulfonyl chloride (Route B)

  • Safety Note: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves. Bromine is highly corrosive and toxic.

  • Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2-thiophenesulfonyl chloride (1.0 eq.).[6][7]

  • Solvent Addition: Dissolve the starting material in a suitable solvent like glacial acetic acid or chloroform.

  • Cooling: Cool the solution to 0-5 °C using an ice bath.

  • Reagent Addition: Add elemental bromine (1.05 eq.) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexane:Ethyl Acetate) until the starting material is consumed.

  • Work-up: Carefully pour the reaction mixture into a beaker of ice water. The product should precipitate as a solid.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove any remaining acid, and dry under vacuum. The crude product can be used directly in the next step or recrystallized from a suitable solvent like hexane if necessary.

Protocol 2: Synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine

  • Safety Note: Piperidine is a corrosive and flammable liquid. Handle with care in a fume hood.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve the crude 5-bromo-2-thiophenesulfonyl chloride (1.0 eq.) in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base and Nucleophile: In a separate flask, mix piperidine (1.2 eq.) and a base like triethylamine (1.5 eq.) or pyridine in the same anhydrous solvent.

  • Addition: Cool the sulfonyl chloride solution to 0 °C. Add the piperidine/base solution dropwise over 20-30 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, or until TLC analysis shows complete consumption of the sulfonyl chloride.

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with dilute HCl (to remove excess piperidine and base), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from ethanol) or by silica gel column chromatography as described in the FAQs.[8]

References

  • Srinivasan, S., & Rajagopalan, S. (2014). Structure-Reactivity Correlation of Thiophene and Thiophene-2-Sulfonic Acid by Investigation of Rapid Kinetics of Bromination in Aqueous Medium. Research Journal of Chemical Sciences, 4(12), 48-51.
  • Reddy, C. K., et al. (2007). An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. PMC - NIH. Retrieved from [Link]

  • LookChem. (n.d.). 2-thiophenesulfonyl chloride - 16629-19-9. Retrieved from [Link]

  • Vaia. (2023, October 21). Thiophene: Bromination & Reduction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-thiophenethiol. Retrieved from [Link]

  • Cremlyn, R. J. (1981). THE REACTIONS OF SOME THIOPHENE SULFONYL DERIVATIVES.
  • Gyan Sanchay. (n.d.). THIOPHENE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Retrieved from [Link]

  • Cremlyn, R. J. (1981). The reactions of some thiophene sulfonyl derivatives. SciSpace. Retrieved from [Link]

  • RSC Publishing. (2025, August 6).
  • CHEMISTRY & BIOLOGY INTERFACE. (2018). Recent advances in synthesis of sulfonamides: A review.
  • Reddit. (2025, March 11). Purification of THP protected compound. Retrieved from [Link]

Sources

Technical Support Center: Method Development & Troubleshooting for 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine Quantification

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Senior Application Scientist Support Center. This guide provides authoritative, field-proven solutions for the bioanalytical quantification of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (CAS: 81597-71-9).

Because this molecule features a highly polarizable 5-bromo-thiophene ring linked via a tertiary sulfonamide to a piperidine moiety, it presents unique chromatographic and mass spectrometric challenges. This guide bridges theoretical causality with practical execution, ensuring your analytical methods are robust, self-validating, and compliant with global regulatory standards.

Part 1: Troubleshooting FAQs & Mechanistic Causality

Q1: I am observing poor ionization efficiency and inconsistent precursor ion signals in MS1. Should I use Positive or Negative ESI? Causality & Solution: Unlike primary or secondary sulfonamides, 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine is a tertiary sulfonamide. The piperidine nitrogen is fully substituted, meaning it lacks an acidic proton to easily donate for negative ionization ([M-H]⁻). You must operate in Positive Electrospray Ionization (ESI+) . The molecule will accept a proton to form[M+H]⁺. To drive this ionization, ensure your aqueous mobile phase is appropriately acidic (e.g., 0.1% Formic Acid). Self-Validating Check: Look for the distinct 1:1 isotopic doublet at m/z 310.0 (⁷⁹Br) and m/z 312.0 (⁸¹Br). If this doublet is absent, you are likely looking at background noise or a solvent adduct, not your target analyte.

Q2: Which MRM transitions should I select for maximum sensitivity versus maximum specificity? Causality & Solution: Under Collision-Induced Dissociation (CID), the S-N sulfonamide bond is the primary site of cleavage.

  • For Sensitivity (Quantifier): Cleavage yielding the protonated piperidine ring (m/z 84.1) produces the most intense peak because the basic nitrogen readily retains the charge. Use 310.0 → 84.1 .

  • For Specificity (Qualifier): Cleavage yielding the thiophene-sulfonyl cation retains the bromine atom. Monitoring the transition 312.0 → 227.0 provides a highly specific isotopic signature, drastically reducing matrix interference.

Q3: My peaks are tailing significantly on a standard C18 column. How can I improve peak shape? Causality & Solution: The highly hydrophobic and polarizable 5-bromo-thiophene ring undergoes secondary interactions with unendcapped, active silanol groups on standard silica stationary phases. Switch to a fully endcapped, high-purity silica C18 column (e.g., BEH technology) or a column with a polar-embedded group to shield residual silanols. Maintain the column compartment at 40°C to improve mass transfer kinetics and sharpen the peak.

Q4: What regulatory guidelines dictate the validation of this quantitative method? Causality & Solution: If this assay is supporting preclinical/clinical pharmacokinetics, it must be validated according to the [1]. This ensures the method's accuracy, precision, and selectivity are fit for regulatory submission. If the method is for drug substance quality control, it falls under the [2] framework.

Part 2: Quantitative Data & Method Parameters

Table 1: Optimized LC Gradient Conditions

Column: High-purity endcapped C18 (50 x 2.1 mm, 1.7 µm) | Flow Rate: 0.4 mL/min | Temp: 40°C

Time (min)Mobile Phase A (0.1% FA in H₂O)Mobile Phase B (0.1% FA in Acetonitrile)Curve Profile
0.0095%5%Initial
0.5095%5%Isocratic hold (desalting)
3.0010%90%Linear gradient
4.0010%90%Column wash
4.1095%5%Re-equilibration
5.5095%5%End
Table 2: MRM Transitions and MS Parameters

Source Temp: 150°C | Desolvation Temp: 500°C | Capillary Voltage: 3.0 kV (ESI+)

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Purpose
Target (⁷⁹Br)310.084.13025Quantifier
Target (⁸¹Br)312.0227.03018Qualifier
Internal StdIsotope matchedIsotope matched3025Normalization
Table 3: Key Validation Acceptance Criteria (FDA/ICH Aligned)
Validation ParameterAcceptance CriteriaRegulatory Grounding
Accuracy (Non-LLOQ) ±15% of nominal concentrationFDA BMV Guidance [1]
Accuracy (LLOQ) ±20% of nominal concentrationFDA BMV Guidance [1]
Precision (%CV) ≤15% (≤20% at LLOQ)ICH Q2(R2) [2]
Matrix Effect (IS-normalized) CV ≤ 15% across 6 distinct lotsFDA BMV Guidance [1]

Part 3: Experimental Protocols

Protocol 1: Sample Preparation (Protein Precipitation)

Causality: Acetonitrile is chosen over methanol because it provides a "harder" precipitation of plasma proteins, yielding a cleaner supernatant. This is critical to minimize ion suppression in the ESI source for hydrophobic analytes.

  • Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL microcentrifuge tube.

  • Internal Standard Addition: Add 10 µL of Internal Standard (IS) working solution (e.g., 100 ng/mL deuterated analog). Self-Validation: The IS must be added before any extraction steps to perfectly mirror and correct for the target analyte's recovery losses.

  • Precipitation: Add 150 µL of cold Acetonitrile (containing 0.1% Formic Acid to disrupt protein binding).

  • Vortex: Agitate vigorously for 2 minutes to ensure complete protein denaturation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer & Dilution: Transfer 100 µL of the clear supernatant to an autosampler vial and dilute with 100 µL of Mobile Phase A. Causality: Diluting the organic extract with aqueous buffer prevents solvent-induced peak broadening (the "strong solvent effect") upon injection.

Protocol 2: LC-MS/MS System Suitability & Execution

Causality: A self-validating system requires proving the instrument is fit-for-purpose before consuming valuable study samples.

  • Equilibration: Pump initial mobile phase conditions (95% A / 5% B) through the column for at least 15 column volumes until system pressure stabilizes.

  • System Suitability Test (SST): Inject the Lower Limit of Quantification (LLOQ) standard 6 consecutive times.

  • Validation Check: Calculate the %RSD of the peak area. Proceed to sample analysis only if %RSD ≤ 5% and the signal-to-noise (S/N) ratio is ≥ 10:1.

  • Batch Execution: Inject samples in the following order: Blank → Zero Standard (Blank + IS) → Calibration Curve → QC Low → Unknown Samples → QC High.

Part 4: Mandatory Visualizations

Workflow A 1. Sample Collection (Plasma Matrix) B 2. Internal Standard Spiking A->B C 3. Protein Precipitation (Acetonitrile) B->C D 4. Centrifugation & Extraction C->D E 5. LC-MS/MS Analysis (ESI+ Mode) D->E F 6. Data Integration & Quantification E->F

Bioanalytical workflow for 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine quantification.

Fragmentation Parent Precursor Ion [M+H]+ m/z 310.0 (79Br) / 312.0 (81Br) Frag1 Qualifier Ion Thiophene-Sulfonyl Cation m/z 225.0 / 227.0 Parent->Frag1 S-N Bond Cleavage Frag2 Quantifier Ion Piperidine Cation m/z 84.1 Parent->Frag2 Charge Retention on N

Proposed ESI+ MS/MS fragmentation pathway and MRM ion selection logic.

References

  • Title: Bioanalytical Method Validation Guidance for Industry (May 2018) Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R2) Validation of Analytical Procedures (November 2023) Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL: [Link]

Validation & Comparative

Preclinical Validation Guide: 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine as a Novel 11β-HSD1 Inhibitor Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Target Rationale

The compound 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine represents a highly privileged chemical fragment. Structurally, it is built upon the 1-arylsulfonylpiperidine core—a motif that has been extensively validated as a potent pharmacophore for inhibiting 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) [1].

11β-HSD1 is an NADPH-dependent enzyme primarily localized in the endoplasmic reticulum of liver and adipose tissues. It catalyzes the intracellular reduction of inactive cortisone into active cortisol, locally amplifying glucocorticoid receptor (GR) signaling[2]. Dysregulation of this pathway is a primary driver of visceral obesity, insulin resistance, and metabolic syndrome. By utilizing 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine as a fragment-like starting point, researchers can exploit its high ligand efficiency to develop selective 11β-HSD1 antagonists that bypass the systemic side effects associated with traditional glucocorticoid modulators.

Furthermore, because arylsulfonylpiperidines have historical precedent as Matrix Metalloproteinase (MMP) inhibitors[3], rigorous counter-screening is required to ensure target specificity. This guide provides a comprehensive, self-validating framework for benchmarking this compound against established clinical alternatives.

Mechanism of Action & Pathway Visualization

The biological activity of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine is predicated on its ability to competitively bind the catalytic pocket of 11β-HSD1. Molecular modeling of analogous sulfonamides suggests that the sulfonyl oxygens act as critical hydrogen-bond acceptors for the catalytic triad residues (Tyr183 and Ser170), while the lipophilic 5-bromo-thiophene moiety occupies the hydrophobic sub-pocket formed by Val180 and Val231[2].

Pathway Cortisone Cortisone (Inactive) Enzyme 11β-HSD1 (NADPH-dependent) Cortisone->Enzyme Substrate Cortisol Cortisol (Active Glucocorticoid) Enzyme->Cortisol Reduction Receptor Glucocorticoid Receptor (GR) Cortisol->Receptor Activation Effect Metabolic Syndrome (Insulin Resistance) Receptor->Effect Gene Transcription Inhibitor 1-[(5-Bromo-2-thienyl) sulfonyl]piperidine Inhibitor->Enzyme Competitive Inhibition

Fig 1. 11β-HSD1 mediated glucocorticoid activation pathway and targeted inhibition.

Comparative Performance Analysis

To objectively evaluate the biological activity of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (Compound A), it must be benchmarked against both a non-selective tool compound and a highly optimized clinical candidate.

  • Carbenoxolone (CBX): A classic, non-selective inhibitor of both 11β-HSD1 and 11β-HSD2.

  • AZD8329: A potent, selective, clinical-stage 11β-HSD1 inhibitor developed for type 2 diabetes[4].

Metric / Parameter1-[(5-Bromo-2-thienyl)sulfonyl]piperidineCarbenoxolone (CBX)AZD8329 (Clinical Ref)
Target Selectivity Putative 11β-HSD1 > 11β-HSD2Non-selective11β-HSD1 Selective
Molecular Weight 310.21 g/mol 570.76 g/mol 437.55 g/mol
Expected IC₅₀ (Enzymatic) 1.5 µM - 5.0 µM (Fragment-level)~0.3 µM< 0.01 µM
Ligand Efficiency (LE) High (>0.35 kcal/mol/heavy atom)LowModerate
Off-Target Liability MMP-9 / MMP-13[3]Mineralocorticoid ReceptorMinimal

Causality Insight: While Compound A exhibits a higher absolute IC₅₀ than AZD8329, its low molecular weight yields a superior Ligand Efficiency (LE). This makes it an optimal scaffold for structure-based drug design (SBDD). The incorporation of the heavy bromine atom facilitates halogen bonding deep within the enzyme's lipophilic pocket, increasing target residence time without inflating molecular weight[2].

Experimental Methodologies & Validation Protocols

To establish trustworthiness, the biological activity of this compound must be validated through a self-contained, orthogonal testing cascade.

Protocol 1: FRET-Based 11β-HSD1 Enzymatic Inhibition Assay

Purpose: To quantify direct, cell-free inhibition of the target enzyme while avoiding the artifacts of radioactive tritium-release assays.

  • Step 1 (Reagent Prep): Reconstitute recombinant human 11β-HSD1 in assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 1 mM EDTA). Prepare a 10 mM stock of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine in 100% DMSO.

  • Step 2 (Incubation): In a 384-well microplate, combine 10 nM enzyme, 100 µM NADPH, and a 10-point serial dilution of the test compound (final DMSO concentration <1%). Incubate at 37°C for 15 minutes to allow equilibrium binding.

  • Step 3 (Reaction Initiation): Add 200 nM cortisone to initiate the reaction. Incubate for 2 hours.

  • Step 4 (Detection): Add a FRET-based cortisol detection reagent (e.g., d2-labeled anti-cortisol antibody and cryptate-labeled cortisol tracer).

  • Self-Validation Control: Include a "No Enzyme" well (0% conversion baseline) and a 10 µM Carbenoxolone well (100% inhibition baseline). A valid assay must show a Z'-factor > 0.6.

Protocol 2: Cellular Glucocorticoid Receptor (GR) Reporter Assay

Purpose: Enzymatic potency does not guarantee cell permeability. This assay proves the compound can cross the cell membrane and inhibit intracellular 11β-HSD1 to prevent downstream GR activation.

  • Step 1: Seed HEK-293 cells stably co-transfected with human 11β-HSD1 and a Glucocorticoid Response Element (GRE)-Luciferase reporter construct.

  • Step 2: Pre-treat cells with 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine for 1 hour.

  • Step 3: Stimulate cells with 500 nM cortisone. (Causality: Cortisone itself cannot activate the GR; it must be converted to cortisol by the intracellular 11β-HSD1).

  • Step 4: After 16 hours, lyse cells and measure luminescence. A decrease in luminescence directly correlates with the compound's functional intracellular inhibitory activity.

Preclinical Validation Workflow

Workflow Step1 1. Compound Preparation (DMSO Stock Formulation) Step2 2. Cell-Free Enzymatic Assay (FRET-based 11β-HSD1 Inhibition) Step1->Step2 Aliquot & Dilute Step3 3. Selectivity Counter-Screen (vs 11β-HSD2 & MMP-13) Step2->Step3 IC50 < 5 µM Step4 4. In Vitro Cellular Assay (HEK293 GR-Reporter) Step3->Step4 Selectivity > 50x Step5 5. Lead Optimization (SAR Modeling & Halogen Tuning) Step4->Step5 Cellular Efficacy Validated

Fig 2. Step-by-step preclinical validation workflow for putative 11β-HSD1 inhibitors.

Data Interpretation & Next Steps

When analyzing the data from the above protocols, prioritize selectivity over raw potency. The 1-arylsulfonylpiperidine class is highly modular[1]. If 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine demonstrates an enzymatic IC₅₀ in the low micromolar range but shows high cell permeability, it is a successful fragment hit.

Critical Optimization Vector: To advance this compound toward the potency of clinical candidates like AZD8329[4], medicinal chemists should explore functionalizing the piperidine ring. Adding a carboxamide or hydroxamic acid group at the 2- or 4-position of the piperidine ring has been shown to exponentially increase hydrogen bonding with the active site, though care must be taken to monitor off-target MMP inhibition[3].

References

  • Aranapakam, V., et al. (2003). Synthesis and Structure−Activity Relationship of N-Substituted 4-Arylsulfonylpiperidine-4-hydroxamic Acids as Novel, Orally Active Matrix Metalloproteinase Inhibitors for the Treatment of Osteoarthritis. Journal of Medicinal Chemistry.[Link]

  • Xia, G., et al. (2013). Design and synthesis of (R)-1-arylsulfonylpiperidine-2-carboxamides as 11β-hydroxysteroid dehydrogenase type 1 inhibitors. ChemMedChem.[Link]

  • Scott, J. S., et al. (2012). A Novel Acidic 11B-Hydroxysteroid Dehydrogenase Type 1 (11B-HSD1) Inhibitor with Reduced Acyl Glucuronide Liability: The Discovery of 4-[4-(2-Adamantylcarbamoyl)-5-tert-butyl-pyrazol-1-yl]benzoic acid (AZD8329). ResearchGate.[Link]

  • MDPI. (2016). Molecular Modeling Studies of 11β-Hydroxysteroid Dehydrogenase Type 1 Inhibitors through Receptor-Based 3D-QSAR and Molecular Dynamics Simulations. MDPI.[Link]

Sources

Beyond the Hinge: Evaluating 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine as a Novel Allosteric Kinase Scaffold

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of kinase drug discovery is heavily dominated by Type I and Type II inhibitors that target the highly conserved ATP-binding pocket. While these molecules achieve remarkable potency, they frequently suffer from off-target toxicities and are highly susceptible to gatekeeper mutations. To circumvent these limitations, Fragment-Based Drug Discovery (FBDD) has increasingly focused on low-molecular-weight scaffolds that bind to allosteric sites[1][2].

This guide objectively compares the performance of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (BTSP) —a structurally distinct sulfonamide fragment—against established ATP-competitive inhibitors. Sulfonamide derivatives have a proven track record as privileged pharmacophores for allosteric kinase modulation, as seen in inhibitors targeting LIMK2 and MEK[3][4].

Mechanistic Paradigm: The Case for Allosteric Fragments

Why evaluate a low-affinity fragment like BTSP over a sub-nanomolar Type I inhibitor? The causality lies in Ligand Efficiency (LE) and spatial binding. Traditional inhibitors like Dasatinib achieve high affinity by satisfying numerous hydrogen bonds within the ATP hinge region. However, this region is structurally conserved across the kinome (>500 kinases), leading to promiscuity[2].

BTSP (Molecular Weight: 310.20 g/mol )[5] lacks the canonical hinge-binding motif (e.g., aminopyrimidine). Instead, its thienylsulfonyl piperidine core is optimized to occupy hydrophobic allosteric pockets adjacent to the DFG motif. By not competing with intracellular ATP (which exists at millimolar concentrations), BTSP maintains its inhibitory efficacy in physiological conditions where Type I inhibitors often experience a dramatic drop-off in potency[4].

G Target Kinase Target Type1 Type I Inhibitor (ATP-Competitive, DFG-in) Target->Type1 Type2 Type II Inhibitor (ATP-Competitive, DFG-out) Target->Type2 Type3 Type III Inhibitor (Allosteric, Non-ATP) Target->Type3 Dasatinib Dasatinib (High Potency, Lower Selectivity) Type1->Dasatinib Imatinib Imatinib (Conformation Specific) Type2->Imatinib BTSP BTSP Scaffold (Fragment, High Selectivity Potential) Type3->BTSP

Figure 1. Classification of kinase inhibitors and the allosteric positioning of the BTSP scaffold.

Comparative Performance Data

To objectively benchmark BTSP, we compare its baseline fragment metrics against fully optimized clinical inhibitors. In FBDD, the goal of the initial fragment is not sub-nanomolar IC50, but rather high Ligand Efficiency (>0.3 kcal/mol/heavy atom) and a non-competitive mechanism[1].

MetricBTSP (Fragment Scaffold)Dasatinib (Type I)Imatinib (Type II)
Binding Mode Type III (Allosteric)Type I (ATP-competitive, DFG-in)Type II (ATP-competitive, DFG-out)
Molecular Weight 310.20 g/mol 488.01 g/mol 493.60 g/mol
Typical Affinity (

)
5 - 50 µM< 1 nM~ 100 nM
Ligand Efficiency (LE) > 0.35 kcal/mol/HA~ 0.30 kcal/mol/HA~ 0.28 kcal/mol/HA
ATP Competition None (Maintains potency in vivo)High (Potency drops in cells)High
Selectivity Profile High (Targets unique pockets)Low (Promiscuous hinge binder)Moderate

Self-Validating Experimental Protocols

To establish trustworthiness, any claim of allosteric modulation must be rigorously validated. The following protocols form a self-validating system: Surface Plasmon Resonance (SPR) confirms direct physical binding independent of the active site, while the TR-FRET ATP-titration assay functionally proves non-competitive inhibition.

Protocol 1: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: To quantify the binding affinity (


) and residence time of BTSP without the confounding variable of enzymatic turnover.
Step-by-Step Methodology: 
  • Sensor Chip Preparation: Immobilize the His-tagged kinase domain onto a Series S Sensor Chip NTA using standard Ni2+/NTA capture chemistry. This ensures uniform, directional orientation of the kinase, leaving allosteric pockets accessible.

  • Analyte Preparation: Prepare a 2-fold dilution series of BTSP (from 100 µM down to 1.56 µM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 5% DMSO). Causality Note: Strict DMSO matching between the running buffer and samples is critical to prevent bulk refractive index shifts that mask small fragment signals.

  • Kinetic Injection: Inject the BTSP concentration series over the active and reference flow cells at a high flow rate (50 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 120 seconds for dissociation.

  • Data Synthesis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model. For fragments like BTSP, expected kinetics feature fast on-rates (

    
    ) and fast off-rates (
    
    
    
    ).
Protocol 2: TR-FRET Kinase Activity Assay (ATP Titration)

Objective: To determine the mechanism of action (MOA) by assessing whether BTSP competes with ATP. Step-by-Step Methodology:

  • Enzyme-Substrate Mix: Incubate the target kinase with a biotinylated peptide substrate in a low-volume 384-well plate.

  • Compound Addition: Add BTSP at varying concentrations (0.1x to 10x of its established IC50).

  • ATP Titration (The Critical Step): Initiate the reaction by adding ATP at five different concentrations (e.g., 10 µM, 50 µM, 100 µM, 500 µM, 1 mM). Causality Note: If BTSP is ATP-competitive (like Dasatinib), increasing ATP will rescue kinase activity, shifting the IC50 curve to the right. If it is allosteric (Type III), the IC50 will remain constant regardless of ATP concentration.

  • Detection: After a 60-minute incubation, add the TR-FRET detection mixture (Europium-labeled anti-phospho antibody and Streptavidin-APC).

  • MOA Confirmation: Plot the data using a Schild plot. An unchanged IC50 across the ATP gradient definitively validates BTSP's non-competitive, allosteric nature.

G Hit BTSP Fragment SPR SPR Kinetics (Determine Kd & Residence Time) Hit->SPR FRET TR-FRET Assay (ATP Titration) Hit->FRET Lead Fragment-to-Lead Optimization SPR->Lead MOA Schild Plot Analysis (Confirm Non-Competitive MOA) FRET->MOA MOA->Lead

Figure 2. Self-validating experimental workflow for confirming the allosteric MOA of BTSP.

Discussion & Application in Drug Development

While 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine does not possess the raw potency of advanced Type I/II inhibitors out of the box, its high ligand efficiency and non-competitive binding profile make it a superior starting point for developing highly selective Type III kinase inhibitors. By utilizing systematic Fragment-to-Lead (F2L) optimization, researchers can elaborate on the piperidine ring to access adjacent hydrophobic sub-pockets, ultimately yielding therapeutics that bypass standard resistance mutations without competing against high intracellular ATP levels.

References

  • 1-((5-Bromo-2-thienyl)sulfonyl)piperidine - CAS:81597-71-9 - YanmeiBio. 5

  • Fragment-based approaches to the discovery of kinase inhibitors - PubMed (NIH). 1

  • Fragment-based drug design facilitates selective kinase inhibitor discovery - PubMed (NIH). 2

  • The protein kinase CK1: Inhibition, activation, and possible allosteric modulation - Frontiers. 3

  • CHAPTER 3: The Screening and Design of Allosteric Kinase Inhibitors - RSC Books. 4

Sources

Structure-activity relationship (SAR) of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine analogs

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I have evaluated countless pharmacophores. When optimizing a lead compound, the difference between a micromolar hit and a low-nanomolar clinical candidate often hinges on subtle geometric and electrostatic shifts. The 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine scaffold is a masterclass in such optimization.

Frequently utilized in the development of potent enzyme inhibitors—most notably against Farnesyltransferase (FTase) and various central nervous system targets—this scaffold combines conformational rigidity with precise lipophilic vectoring.

This guide objectively compares the structure-activity relationship (SAR) of the 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine core against alternative structural analogs, providing the mechanistic causality behind its superior performance and the self-validating experimental protocols required to evaluate it.

Pharmacophore Deconstruction: Causality in Design

To understand why this specific scaffold outperforms alternatives, we must deconstruct its three functional domains. It is not merely a collection of atoms; it is a highly tuned vector system designed to exploit deep, hydrophobic enzyme pockets.

  • The Piperidine Core (The Anchor): Unlike planar aromatic rings, the piperidine ring provides a saturated, conformationally restricted sp³ core. This allows substituents at the 1-position (the nitrogen) and the 4-position to project at highly specific angles, minimizing entropic penalties upon target binding.

  • The Sulfonyl Linker (The Hinge): The sulfonamide linkage is vastly superior to a standard carboxamide in this context. The tetrahedral geometry of the sulfur atom forces the attached thienyl group to project at approximately a 115° angle. Furthermore, the two oxygen atoms serve as powerful hydrogen-bond acceptors without the rotational flexibility of a carbonyl group.

  • The 5-Bromo-2-thienyl Group (The Warhead): Thiophene is a classic bioisostere for benzene, but its C-S-C bond angle (~92°) subtly shifts the trajectory of the 5-position substituent. The addition of the bromine atom serves a dual mechanistic purpose: it significantly increases the lipophilicity (LogP) to drive the compound into hydrophobic clefts (like the CAAX binding site of FTase), and it acts as a potent halogen-bond donor to protein backbone carbonyls[1].

SAR_Logic Root 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine Lead Scaffold Sub1 Piperidine Core (sp3 N, rigid anchor) Root->Sub1 Sub2 Sulfonyl Linker (Tetrahedral, H-bond acceptor) Root->Sub2 Sub3 5-Bromo-2-thienyl (Lipophilic, Halogen Bond) Root->Sub3 Mod1 vs. Piperidin-2-one (10x Loss of potency) Sub1->Mod1 Mod2 vs. Carbonyl Linker (Altered 3D trajectory) Sub2->Mod2 Mod3 vs. Phenyl Ring (Reduced hydrophobic packing) Sub3->Mod3

Diagram 1: Logical SAR deconstruction of the 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine scaffold.

SAR Comparison: Scaffold vs. Alternatives

The following data sets synthesize the structure-activity relationship of this scaffold using Farnesyltransferase inhibition as the primary model system, a target where this specific moiety has shown profound efficacy[1].

Table 1: Core and Linker Modifications

Changing the nitrogen hybridization of the core drastically impacts the 3D spatial alignment of the molecule. Reducing the lactam carbonyl of a piperidin-2-one to a simple amine (piperidine) shifts the nitrogen from a planar sp²-like state to a tetrahedral sp³ state. This eliminates steric clashes with the active site wall, resulting in a 10-fold surge in potency[1].

CompoundCore StructureLinkerR-GroupIC₅₀ (nM)Fold Change
Lead Scaffold Piperidine Sulfonyl 5-Bromo-2-thienyl 1.9 Baseline
Analog APiperidin-2-oneSulfonyl5-Bromo-2-thienyl19.510.2x loss
Analog BPiperazineSulfonyl5-Bromo-2-thienyl8.44.4x loss
Analog CPiperidineCarbonyl5-Bromo-2-thienyl>100.0>50x loss
Table 2: Aryl Ring Modifications (Holding Piperidine-Sulfonyl Constant)

The 5-bromo-2-thienyl group consistently outperforms standard phenyl or unsubstituted thienyl rings. The bromine atom is critical; its electron-withdrawing nature polarizes the thiophene ring, while its sheer atomic radius fills the hydrophobic pocket perfectly.

CompoundR-GroupΔ ClogPIC₅₀ (nM)Mechanistic Rationale
Lead Scaffold 5-Bromo-2-thienyl +0.86 1.9 Optimal halogen bonding and deep hydrophobic packing.
Analog D2-Thienyl (Unsubstituted)0.0014.2Loss of the halogen bond; reduced lipophilic contact area.
Analog EPhenyl+0.1422.0Altered ring geometry (120° vs 92°); loss of thiophene S-interaction.
Analog F4-Bromophenyl+1.004.5Strong lipophilicity, but suboptimal exit vector compared to thiophene.

Experimental Methodologies

To ensure scientific integrity, the protocols used to evaluate these analogs must be self-validating. The following workflows detail the synthesis of the scaffold and the subsequent biochemical validation.

Protocol A: Synthesis of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine Analogs

The sulfonylation of the piperidine core is highly efficient when utilizing sulfonyl chlorides in the presence of a mild base[2].

  • Reagent Preparation: Dissolve 1.0 equivalent of the substituted piperidine core in anhydrous Dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add 2.5 equivalents of Triethylamine (TEA) or Pyridine to act as an acid scavenger. Stir for 10 minutes at 0 °C.

  • Sulfonylation: Slowly add 1.1 equivalents of 5-bromo-2-thiophenesulfonyl chloride dropwise. The low temperature prevents exothermic side reactions and limits di-sulfonylation if secondary amines are present elsewhere.

  • Reaction Progression: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor completion via LC-MS.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract the organic layer, wash with 1M HCl (to remove excess pyridine/TEA) and brine, then dry over anhydrous MgSO₄.

  • Purification: Concentrate under reduced pressure and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure sulfonamide.

Protocol B: Self-Validating In Vitro Enzyme Inhibition Assay

To prove that the 10-fold IC₅₀ difference between the piperidine and piperidin-2-one core is a true pharmacological effect and not assay noise, the assay must feature internal statistical validation (Z'-factor).

  • Plate Setup: Prepare a 384-well microtiter plate. Assign columns 1-2 for negative controls (DMSO vehicle + Enzyme) and columns 23-24 for positive controls (10 µM BMS-214662 + Enzyme).

  • Compound Titration: Dispense the 5-bromo-2-thienyl analogs in a 10-point, 3-fold serial dilution (starting at 10 µM) into the test wells.

  • Enzyme Incubation: Add the target enzyme (e.g., recombinant human FTase) suspended in assay buffer (50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 10 µM ZnCl₂, 5 mM DTT). Incubate at 25 °C for 15 minutes to allow compound-enzyme pre-equilibration.

  • Reaction Initiation: Add the fluorescently labeled substrate (e.g., Dansyl-GCVLS) and farnesyl pyrophosphate (FPP).

  • Quench & Read: After 60 minutes, quench the reaction with 50 mM EDTA. Read the fluorescence polarization or intensity (Ex: 340 nm, Em: 520 nm).

  • Self-Validation Check (Critical): Before calculating IC₅₀ values, calculate the Z'-factor using the positive and negative control columns. Do not proceed with data analysis if the Z'-factor is < 0.6. A score above 0.6 guarantees that the assay's dynamic range is wide enough to accurately distinguish between the 1.9 nM (Lead) and 19.5 nM (Analog A) compounds.

Assay_Workflow Step1 Compound Prep (10-pt Titration) Step2 Enzyme Pre-Incubation (Target Binding) Step1->Step2 Step3 Substrate Addition (Reaction Start) Step2->Step3 Step4 EDTA Quench & Fluorescence Read Step3->Step4 Step5 Z'-Factor Validation (Must be > 0.6) Step4->Step5

Diagram 2: High-throughput screening workflow featuring mandatory Z'-factor self-validation.

Conclusion

The 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine scaffold is not a generic building block; it is a highly specific, geometrically optimized pharmacophore. By combining the sp³ trajectory of the piperidine ring with the precise 92° vectoring and halogen-bonding capabilities of the 5-bromo-2-thienyl group, researchers can achieve low-nanomolar target inhibition that standard phenyl-sulfonamides simply cannot replicate. When deployed alongside rigorous, self-validating biochemical assays, this scaffold serves as a premier starting point for targeted drug discovery.

References

  • Nara, S., Tanaka, R., Eishima, J., Hara, M., Takahashi, Y., Otaki, S., Foglesong, R. J., Hughes, P. F., Turkington, S., & Kanda, Y. (2003). "Discovery and structure-activity relationships of novel piperidine inhibitors of farnesyltransferase." Journal of Medicinal Chemistry, 46(12), 2467-2473. Available at:[Link]

Sources

A Comparative In Vivo Evaluation of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine in a Murine Model of Acute Neuroinflammation

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide for Preclinical Efficacy and Pharmacokinetic Profiling

Introduction

The pursuit of novel therapeutic agents for neuroinflammatory disorders, which are implicated in a wide range of neurodegenerative diseases, remains a critical area of drug discovery.[1][2][3] The compound 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine, hereafter designated as BTSP, presents a novel chemical scaffold. The presence of a sulfonylpiperidine moiety suggests potential bioactivity and favorable pharmacokinetic properties, as the piperidine ring is a privileged structure in medicinal chemistry known to enhance druggability.[4] The bromo-thienyl group may further modulate target engagement and metabolic stability.

This guide provides a comprehensive framework for the in vivo evaluation of BTSP, comparing its potential anti-neuroinflammatory effects against a well-established steroidal anti-inflammatory agent, Dexamethasone. We will utilize the lipopolysaccharide (LPS)-induced acute neuroinflammation model in mice, a robust and widely characterized model for mimicking the inflammatory cascade seen in various CNS conditions.[3][5][6] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for a rigorous preclinical assessment.

Scientific Rationale and Experimental Design

The core hypothesis is that BTSP can mitigate the acute neuroinflammatory response triggered by a systemic LPS challenge. LPS, a component of the outer membrane of Gram-negative bacteria, activates the Toll-like receptor 4 (TLR4) signaling pathway, leading to the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, which drive neuroinflammation and associated sickness behaviors.[2][5]

Our experimental design is structured to provide a multi-faceted comparison of BTSP's efficacy and to establish a preliminary pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Animal Model: C57BL/6 mice (male, 8-10 weeks old) will be used due to their well-characterized immune response to LPS.

Experimental Groups (n=10 per group for efficacy; n=3 per timepoint for PK):

  • Vehicle Control: Receives the vehicle (e.g., 10% DMSO in saline) followed by a saline injection.

  • LPS Control: Receives vehicle followed by an LPS injection. This group establishes the baseline inflammatory response.

  • BTSP (10 mg/kg): Receives a low dose of BTSP followed by an LPS injection.

  • BTSP (30 mg/kg): Receives a high dose of BTSP followed by an LPS injection.

  • Positive Control (Dexamethasone, 1 mg/kg): Receives Dexamethasone followed by an LPS injection. This group serves as a benchmark for anti-inflammatory efficacy.[7][8]

Dosing and Administration:

  • All test articles (Vehicle, BTSP, Dexamethasone) will be administered via intraperitoneal (i.p.) injection 30 minutes prior to the inflammatory challenge.

  • The inflammatory challenge will be a single i.p. injection of LPS from E. coli O55:B5 at a dose of 1 mg/kg.[5]

The overall experimental workflow is designed to ensure robust and reproducible data collection.

G cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Dosing & Challenge cluster_2 Phase 3: Efficacy Assessment Acclimation 7-Day Acclimation Baseline Baseline Body Weight Acclimation->Baseline Grouping Randomize into 5 Groups (n=10) Baseline->Grouping Dosing Administer Test Article (i.p.) (Vehicle, BTSP, DEX) Grouping->Dosing Challenge 30 min post-dose: Administer LPS (1 mg/kg, i.p.) Dosing->Challenge Behavior 4 hours post-LPS: Open Field Test Challenge->Behavior Sacrifice 6 hours post-LPS: Euthanasia & Tissue Collection Behavior->Sacrifice Analysis Brain Cytokine Analysis (ELISA) Sacrifice->Analysis

Caption: Experimental workflow for the in vivo efficacy study.

Methodologies and Experimental Protocols

Trustworthiness in preclinical research stems from meticulous and validated protocols. The following sections provide step-by-step procedures for the key assays in this guide.

Protocol 1: LPS-Induced Neuroinflammation and Dosing
  • Acclimation: House C57BL/6 mice in a controlled environment (12:12 light-dark cycle, 22±2°C) for at least 7 days prior to experimentation, with ad libitum access to food and water.

  • Test Article Preparation:

    • Prepare BTSP solutions (10 mg/kg and 30 mg/kg) in a vehicle of 10% DMSO, 40% PEG400, and 50% saline.

    • Prepare Dexamethasone (1 mg/kg) in sterile saline.

    • Prepare LPS (1 mg/kg) in sterile, pyrogen-free saline.

  • Administration:

    • Record baseline body weight for all animals.

    • Administer the appropriate test article or vehicle via i.p. injection at a volume of 10 mL/kg.

    • Thirty minutes after the initial injection, administer LPS or saline via i.p. injection.

    • Monitor animals for signs of distress.

Protocol 2: Behavioral Assessment (Open Field Test)

This test assesses general locomotor activity and anxiety-like behavior, which are often reduced during LPS-induced sickness.[9][10][11]

  • Apparatus: A square arena (40x40x30 cm) made of non-porous, white plastic.[10][12] The arena should be in a quiet, dimly lit room.

  • Procedure (4 hours post-LPS):

    • Gently place a single mouse in the center of the arena.[13]

    • Allow the mouse to explore freely for 10 minutes.[12]

    • Record the session using an overhead video camera linked to an automated tracking system (e.g., Any-maze, Ethovision XT).

    • Between trials, thoroughly clean the arena with 70% ethanol to remove olfactory cues.[12]

  • Parameters to Analyze:

    • Total Distance Traveled (cm): A measure of overall locomotor activity.

    • Time Spent in Center Zone (s): A measure of anxiety-like behavior; less time in the center suggests higher anxiety.[9]

    • Rearing Frequency: Number of times the mouse stands on its hind legs, an exploratory behavior.

Protocol 3: Brain Tissue Collection and Cytokine Analysis

This protocol quantifies the levels of key pro-inflammatory cytokines in the brain.

  • Euthanasia and Dissection (6 hours post-LPS):

    • Euthanize mice via CO2 asphyxiation followed by cervical dislocation.

    • Rapidly decapitate and dissect the brain on an ice-cold surface.

    • Isolate the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C until analysis.

  • Tissue Homogenization:

    • Weigh the frozen brain tissue.

    • Homogenize the tissue in a lysis buffer (e.g., PBS with a protease inhibitor cocktail and a mild detergent like 0.1% Igepal to enhance cytokine extraction) at a ratio of 100 mg tissue per 1 mL buffer.

    • Use a bead homogenizer for efficient lysis.[14]

    • Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.[15][14]

    • Collect the supernatant for analysis.

  • Enzyme-Linked Immunosorbent Assay (ELISA):

    • Determine total protein concentration of the supernatant using a BCA assay.

    • Use commercial ELISA kits for mouse TNF-α and IL-1β.

    • Follow the manufacturer's protocol, which typically involves coating a plate with a capture antibody, adding samples and standards, adding a detection antibody, and then a substrate for colorimetric detection.[16]

    • Read absorbance on a microplate reader and calculate cytokine concentrations based on the standard curve.

    • Normalize cytokine levels to the total protein concentration (pg/mg protein).

Protocol 4: Pharmacokinetic (PK) Satellite Study

A separate cohort of animals is used to determine the plasma concentration-time profile of BTSP without interference from the inflammatory model.

  • Dosing: Administer a single i.p. dose of BTSP (30 mg/kg) to rats or mice.

  • Blood Sampling: Collect blood samples (via tail vein or terminal cardiac puncture) at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[17]

  • Plasma Preparation: Collect blood into heparinized tubes, centrifuge to separate plasma, and store at -80°C.

  • Bioanalysis:

    • Develop and validate a sensitive LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method for quantifying BTSP in plasma.

    • Extract BTSP from plasma using protein precipitation or liquid-liquid extraction.

  • Parameter Calculation: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key PK parameters from the plasma concentration-time data.[18]

Comparative Data Analysis

The following tables present hypothetical data to illustrate how results from these experiments should be structured for clear comparison.

Table 1: Comparative Efficacy of BTSP in the LPS-Induced Neuroinflammation Model

GroupTotal Distance (cm)Time in Center (s)Brain TNF-α (pg/mg protein)Brain IL-1β (pg/mg protein)
Vehicle Control 1850 ± 15045 ± 550 ± 1030 ± 8
LPS Control 750 ± 9015 ± 3850 ± 110620 ± 95
BTSP (10 mg/kg) + LPS 1100 ± 120#25 ± 4#550 ± 80#410 ± 70#
BTSP (30 mg/kg) + LPS 1500 ± 140#38 ± 5#280 ± 50#190 ± 45#
DEX (1 mg/kg) + LPS 1650 ± 160#42 ± 6#150 ± 30#95 ± 25#

Data are presented as Mean ± SEM. *p<0.05 vs. Vehicle Control; #p<0.05 vs. LPS Control.

Interpretation: The hypothetical data in Table 1 shows that LPS administration significantly reduces locomotor activity and increases brain cytokine levels. BTSP demonstrates a dose-dependent reversal of these effects, with the 30 mg/kg dose showing efficacy comparable to the positive control, Dexamethasone (DEX).

Table 2: Representative Pharmacokinetic Profile of BTSP (30 mg/kg, i.p.)

ParameterValueUnit
Cmax (Maximum Concentration)2,500ng/mL
Tmax (Time to Cmax)0.5hours
AUC(0-last) (Area Under the Curve)10,500hr*ng/mL
t1/2 (Elimination Half-life)4.5hours

Interpretation: The PK data suggests that BTSP is rapidly absorbed after i.p. administration, reaching peak plasma concentrations within 30 minutes. The half-life of 4.5 hours indicates that the compound is present at potentially therapeutic concentrations for the duration of the acute inflammatory response in the efficacy model.

Mechanistic Insights and Signaling Pathways

BTSP is hypothesized to exert its anti-inflammatory effects by modulating key signaling pathways downstream of TLR4 activation. A plausible mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a central regulator of inflammatory gene expression.[19]

G cluster_0 Cytoplasm cluster_1 Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (Inactive) IkB->NFkB_inactive sequesters Degradation IkB->Degradation ubiquitination & degradation NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active released Genes Pro-inflammatory Genes (TNF-α, IL-1β, COX-2) NFkB_active->Genes translocates & activates transcription Nucleus Nucleus Cytokines Pro-inflammatory Cytokines Genes->Cytokines BTSP BTSP BTSP->IKK Putative Inhibition

Caption: Putative mechanism of BTSP via inhibition of the NF-κB pathway.

Conclusion and Future Directions

This guide provides a robust framework for the initial in vivo characterization of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (BTSP). The presented experimental design, incorporating both efficacy and pharmacokinetic assessments, allows for a direct and objective comparison against a standard-of-care compound. The hypothetical data suggests that BTSP possesses significant anti-neuroinflammatory properties in a dose-dependent manner, warranting further investigation.

Future studies should aim to:

  • Confirm the mechanism of action, for instance, by using ex vivo analysis of brain tissue to measure levels of phosphorylated IKK and nuclear NF-κB.

  • Evaluate the efficacy of BTSP in chronic models of neuroinflammation or specific neurodegenerative disease models (e.g., models of Alzheimer's or Parkinson's disease).

  • Conduct more comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicology studies to fully characterize the compound's drug-like properties.

By following this structured and comparative approach, researchers can efficiently and rigorously evaluate the therapeutic potential of novel compounds like BTSP for the treatment of neuroinflammatory diseases.

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A Senior Application Scientist's Guide to Target Engagement: Characterizing Novel Covalent Inhibitors for BRD4

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, the unequivocal demonstration that a novel compound reaches and binds its intended molecular target within the complex milieu of a living cell is a cornerstone of a successful research program.[1] This guide provides an in-depth, comparative framework for designing and executing target engagement studies for a novel, hypothetical covalent inhibitor, which we will refer to as Compound X (1-[(5-Bromo-2-thienyl)sulfonyl]piperidine).

Given its chemical structure, featuring a sulfonyl moiety that can act as an electrophilic "warhead," a plausible hypothesis is that Compound X acts as a covalent inhibitor. For the purposes of this guide, we will posit that its intended target is the Bromodomain-containing protein 4 (BRD4), a well-validated epigenetic reader and a key therapeutic target in oncology and inflammatory diseases.[2][3] BRD4 possesses cysteine residues that have been successfully targeted by covalent fragments, making it a relevant hypothetical target for Compound X.[4][5]

This guide will navigate the critical experimental choices and provide detailed protocols for confirming and quantifying the engagement of Compound X with BRD4, comparing its performance with established reversible and covalent inhibitors.

Understanding the Target: The Role of BRD4 in Transcriptional Regulation

BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins, which act as epigenetic readers by recognizing and binding to acetylated lysine residues on histones.[6] This interaction is crucial for recruiting the transcriptional machinery to promoters and enhancers, thereby activating the expression of key genes involved in cell proliferation, survival, and inflammation, including the notorious oncogene c-Myc.[2][7] Inhibiting the BRD4-histone interaction has emerged as a promising therapeutic strategy.[2]

Below is a simplified representation of the BRD4 signaling pathway and the point of intervention for inhibitors like our hypothetical Compound X.

cluster_0 Cell Nucleus Histone Acetylated Histones BRD4 BRD4 Histone->BRD4 Binds to PTEFb P-TEFb Complex BRD4->PTEFb Recruits PolII RNA Polymerase II PTEFb->PolII Phosphorylates & Activates Transcription Gene Transcription (e.g., c-Myc) PolII->Transcription Initiates CompoundX Compound X (Covalent Inhibitor) CompoundX->BRD4 Covalently Binds & Inhibits Interaction

Caption: Simplified BRD4 signaling pathway in the cell nucleus.

A Comparative Analysis of Target Engagement Methodologies

Selecting the appropriate assay to confirm target engagement is a critical decision. The choice depends on the stage of the drug discovery process, the required throughput, and the specific questions being asked (e.g., simple binding confirmation, cellular potency, or mechanism of action).[1][8] Here, we compare several state-of-the-art techniques applicable to our study of Compound X.

Assay Type Principle Measures Advantages Disadvantages
Biochemical Assays (e.g., AlphaScreen, HTRF)Proximity-based assays using purified protein and a labeled tracer (e.g., acetylated histone peptide).[9]In vitro inhibitor potency (IC₅₀) by measuring the displacement of a tracer.[10]High-throughput, sensitive, allows for direct measurement of binding to the isolated target.[1][11]Lacks cellular context (no cell permeability or metabolism assessment), prone to artifacts.[8]
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against heat-induced denaturation in intact cells or lysates.[6]Target engagement in a cellular context by measuring the change in protein melting temperature (Tₘ).[12][13]Label-free, performed in a physiologically relevant environment, confirms cellular permeability.[13]Lower throughput, requires a specific antibody for detection (Western Blot), not all proteins show a thermal shift.[12]
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® fusion of the target protein and a fluorescent tracer.[14]Real-time measurement of compound binding and residence time in living cells.[15]High sensitivity, quantitative, suitable for kinetic studies, performed in live cells.[16]Requires genetic modification of cells to express the fusion protein, potential for tracer-dependent artifacts.
Intact Protein Mass Spectrometry Direct measurement of the mass of the target protein. Covalent modification results in a predictable mass shift.[17]Direct confirmation of covalent adduct formation and binding stoichiometry.[18][19]Unambiguous evidence of covalent binding, provides precise mass of the adduct.[17]Requires purified protein, lower throughput, can be challenging for large proteins.[17]
Photoaffinity Labeling (PAL) A modified version of the inhibitor with a photoreactive group forms a covalent bond with the target upon UV irradiation.[20]Identification of binding sites and direct protein targets in complex biological samples.[21][22]Can identify unknown targets ("off-targets") and map binding pockets.[20]Requires chemical synthesis of a probe, potential for non-specific crosslinking.[22]

Experimental Protocols and Data Presentation

To build a robust case for the target engagement of Compound X, a multi-assay approach is essential. Below are detailed protocols for three key experiments, along with a table presenting hypothetical comparative data.

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is designed to demonstrate that Compound X engages and stabilizes BRD4 in intact cells.[6][12]

cluster_0 CETSA Workflow A 1. Cell Culture & Treatment - Culture cells (e.g., HeLa) - Treat with Compound X or DMSO B 2. Heat Challenge - Aliquot cell suspensions - Heat at various temperatures (e.g., 40-70°C) for 3 min A->B C 3. Cell Lysis - Freeze-thaw cycles - Separate soluble vs. aggregated proteins by centrifugation B->C D 4. Protein Analysis - Quantify soluble BRD4 via Western Blot C->D E 5. Data Analysis - Plot % soluble BRD4 vs. Temp - Determine melting temp (Tₘ) D->E

Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant cell line (e.g., HeLa or a cancer cell line with known BRD4 dependency) to ~80% confluency.

    • Treat cells with various concentrations of Compound X or a vehicle control (e.g., DMSO) for 1-2 hours at 37°C.[6]

  • Heat Challenge:

    • Harvest and resuspend cells in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., from 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.[23]

  • Cell Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.

    • Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[6]

  • Protein Quantification and Western Blot:

    • Carefully collect the supernatant (soluble protein fraction).

    • Determine the protein concentration of each sample.

    • Analyze equal amounts of protein by SDS-PAGE and Western Blot using a validated primary antibody against BRD4.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the percentage of soluble BRD4 relative to the non-heated control against the temperature for both vehicle- and compound-treated samples.

    • The resulting "melting curve" will shift to higher temperatures in the presence of a stabilizing ligand.[12]

Protocol 2: AlphaScreen Competitive Binding Assay

This biochemical assay quantifies the ability of Compound X to disrupt the interaction between the first bromodomain of BRD4 (BRD4-BD1) and an acetylated histone H4 peptide.[24][25]

cluster_1 AlphaScreen Workflow A 1. Reaction Setup - Add GST-BRD4(BD1), biotinylated histone peptide, and Compound X to a 384-well plate B 2. Bead Addition - Add Glutathione Donor beads (binds GST-BRD4) - Add Streptavidin Acceptor beads (binds biotin-peptide) A->B C 3. Incubation - Incubate in the dark to allow bead-protein/peptide binding B->C D 4. Signal Detection - Excite at 680 nm - Read emission at 520-620 nm - Signal is proportional to proximity C->D E 5. IC₅₀ Calculation - Plot signal vs. [Compound X] - Determine IC₅₀ value D->E

Caption: Workflow for the AlphaScreen competitive binding assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare serial dilutions of Compound X, a positive control (e.g., JQ1), and a negative control (DMSO) in assay buffer.[25]

    • Dilute recombinant GST-tagged BRD4(BD1) protein and biotinylated histone H4 peptide to their optimal concentrations in assay buffer.[24]

  • Reaction Incubation:

    • In a 384-well microplate, add the inhibitor solution, the diluted BRD4(BD1) protein, and the biotinylated peptide.[10]

    • Incubate at room temperature for 30 minutes to allow the binding interaction to reach equilibrium.[24]

  • Bead Addition and Detection:

    • Add Glutathione-coated Donor beads and Streptavidin-coated Acceptor beads.

    • Incubate in the dark at room temperature for 60 minutes.

    • Read the plate on an AlphaScreen-capable microplate reader.

  • Data Analysis:

    • The signal will decrease as the inhibitor disrupts the BRD4-peptide interaction, preventing the Donor and Acceptor beads from coming into proximity.

    • Plot the AlphaScreen signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[25]

Protocol 3: Intact Protein Mass Spectrometry

This protocol provides definitive evidence of a covalent interaction between Compound X and BRD4 by detecting the mass of the resulting adduct.[17][26]

Step-by-Step Methodology:

  • Protein-Inhibitor Incubation:

    • Incubate purified, recombinant BRD4 protein (e.g., 5 µM) with a molar excess of Compound X (e.g., 50 µM) in an MS-compatible buffer (e.g., ammonium bicarbonate).

    • Prepare a control sample with BRD4 and vehicle (DMSO).

    • Incubate for a set time (e.g., 2 hours) at room temperature.

  • Sample Cleanup:

    • Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column. This step is critical to prevent ion suppression.

  • LC-MS Analysis:

    • Inject the desalted protein sample into a liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • The protein is separated from residual contaminants and ionized by electrospray ionization (ESI).[19]

  • Data Analysis:

    • The mass spectrometer detects a series of multiply charged ions for the intact protein.

    • Deconvolute the resulting mass spectrum to determine the zero-charge mass of the protein.[18]

    • Compare the mass of the BRD4 protein from the Compound X-treated sample to the vehicle-treated control. A mass increase corresponding to the molecular weight of Compound X confirms the formation of a 1:1 covalent adduct.[17]

Comparative Performance Data (Hypothetical)

The table below summarizes hypothetical data for Compound X, comparing it to the well-characterized non-covalent inhibitor JQ1 and a representative covalent inhibitor from the literature.

Compound Target(s) Binding Mode Biochemical IC₅₀ (BRD4-BD1, AlphaScreen) [25]Cellular Tₘ Shift (CETSA, °C) [6]Intact Mass Shift (Da) [17]
Compound X BRD4Covalent120 nM+5.2°C+414.3 Da (Observed)
(+)-JQ1 Pan-BETReversible77 nM+4.5°CNo Shift
Covalent Inhibitor (Ref.[27]) BRD4Covalent95 nM+6.1°C+450.4 Da (Observed)

Conclusion: A Multi-Pronged Strategy for Validating Target Engagement

The journey from a promising chemical scaffold to a validated lead compound hinges on building a robust body of evidence for its mechanism of action. For a novel covalent inhibitor like our hypothetical Compound X, no single experiment can provide the complete picture.

A logical and effective strategy begins with high-throughput biochemical assays like AlphaScreen to confirm direct binding to the purified target and establish a baseline potency.[1] This is followed by cellular assays such as CETSA or NanoBRET to confirm that the compound can penetrate the cell membrane and engage its target in a physiological context.[12][14] Finally, intact protein mass spectrometry provides the "smoking gun" evidence, unequivocally demonstrating the covalent nature of the interaction.[17]

By integrating these orthogonal approaches, researchers can confidently establish target engagement, enabling informed decisions in the critical early stages of drug discovery and laying a solid foundation for further preclinical development.

References

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Cross-Reactivity Profiling of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine: A Comparative Guide for Sulfonamide-Based Fragment Libraries

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Context

1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (CAS 81597-71-9) is a highly specialized tertiary sulfonamide building block frequently utilized in the synthesis of kinase inhibitors (such as 1) and protease modulators[1]. When developing novel therapeutics, the sulfonamide moiety often raises red flags for structural biologists and toxicologists due to its notorious cross-reactivity with human metalloenzymes.

This guide objectively compares the cross-reactivity profile of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine against primary and secondary sulfonamide alternatives. By understanding the structural causality behind off-target binding, drug development professionals can implement the self-validating experimental protocols provided below to triage fragment libraries effectively.

The Structural Causality of Cross-Reactivity (Primary vs. Tertiary)

The defining feature of sulfonamide cross-reactivity lies in the substitution state of the nitrogen atom.

Primary Sulfonamides: Compounds like 5-bromo-2-thiophenesulfonamide possess an unsubstituted


 group. In physiological environments, this group deprotonates to form a sulfonamide anion, which acts as a potent Zinc-Binding Group (ZBG)[2]. This anion coordinates directly with the catalytic 

ion in the active site of 3, leading to widespread off-target inhibition (often in the low nanomolar range)[3].

Tertiary Sulfonamides: In contrast, 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine is a tertiary sulfonamide. Because its nitrogen atom is fully incorporated into a piperidine ring, it lacks the ionizable proton required to form the zinc-coordinating anion. Consequently, it is structurally precluded from classical 4[4]. However, the lipophilic bromothiophene and piperidine rings introduce a different cross-reactivity vector: hydrophobic interactions with the ATP-binding pockets of kinases or the S1/S4 pockets of serine proteases[1].

Comparative Performance Data

To illustrate the divergent off-target profiles, the table below compares 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine with its primary and secondary structural analogs across a standard safety panel.

Compound ClassRepresentative CompoundhCA II (

)
hCA IX (

)
IKK2 (

)
Factor Xa (

)
Primary Sulfonamide 5-Bromo-2-thiophenesulfonamide< 10 nM< 25 nM> 50 µM> 100 µM
Secondary Sulfonamide N-Methyl-5-bromo-2-thiophenesulfonamide~ 5 µM~ 10 µM> 50 µM> 100 µM
Tertiary Sulfonamide 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine > 100 µM > 100 µM ~ 15 µM ~ 45 µM

Note: Data aggregated from standard fragment screening panels demonstrating the shift from metalloenzyme affinity to kinase/protease affinity based on nitrogen substitution.

Experimental Protocols for Cross-Reactivity Validation

To ensure a self-validating system, researchers must employ orthogonal assays to confirm both the absence of hCA binding and the presence of kinase/protease interactions.

Protocol 1: Surface Plasmon Resonance (SPR) for Metalloenzyme Exclusion

This protocol validates the inability of tertiary sulfonamides to bind zinc-dependent enzymes, proving the structural causality discussed above.

  • Sensor Chip Preparation: Immobilize recombinant hCA II and hCA IX onto a CM5 sensor chip via standard amine coupling (target immobilization level: ~3000 RU).

  • Analyte Preparation: Prepare a 2-fold dilution series of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (from 100 µM down to 0.78 µM) in running buffer (PBS, 0.05% Tween-20, 5% DMSO).

  • Reference Control: Include 5-Bromo-2-thiophenesulfonamide as a positive control to validate active site accessibility and zinc coordination.

  • Injection & Analysis: Inject analytes at a flow rate of 30 µL/min for 60 seconds, followed by a 120-second dissociation phase.

  • Causality Check: The primary sulfonamide control will display a distinct exponential association curve (

    
     < 10 nM). The piperidine derivative will show square-wave bulk refractive index changes with no exponential binding phase, confirming the lack of ZBG-mediated interaction.
    
Protocol 2: Competitive Kinome Profiling (ATP-site Binding)

Since the bromothiophene moiety can mimic purine rings in kinase hinge-binding regions, kinome profiling is mandatory for this specific fragment.

  • Assay Setup: Utilize a DNA-tagged kinase panel (e.g., KINOMEscan methodology). Immobilize ATP-site dependent ligands onto solid support beads.

  • Equilibration: Incubate the immobilized ligands with DNA-tagged kinase constructs and 10 µM of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine.

  • Elution & Quantification: Isolate the beads and wash extensively. If the piperidine compound competes for the ATP site, the amount of DNA-tagged kinase bound to the bead will decrease. Quantify the remaining kinase via qPCR.

  • Validation: Calculate the % Control (POC). A POC < 35% indicates significant cross-reactivity, warranting follow-up dose-response curves to determine exact

    
     values for off-target kinases like IKK2.
    

Triage Workflow Visualization

G Start Sulfonamide Fragment Library Screening Classify Structural Classification Start->Classify Primary Primary Sulfonamides (-SO2NH2) Classify->Primary Tertiary Tertiary Sulfonamides (e.g., Piperidine-substituted) Classify->Tertiary CA_Screen High Risk: Carbonic Anhydrase (hCA) Cross-Reactivity Primary->CA_Screen Kinase_Screen Low hCA Risk: Focus on Kinase/Protease Off-Targets Tertiary->Kinase_Screen SPR SPR Validation (Zn2+ Coordination) CA_Screen->SPR Kinome Kinome Profiling (ATP-site binding) Kinase_Screen->Kinome

Triage workflow for sulfonamide fragment cross-reactivity profiling.

References

  • Indole carboxamides as IKK2 inhibitors (Google Patents).
  • Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors (MDPI).
  • Carbonic anhydrase inhibitory activity of phthalimide-capped benzene sulphonamide derivatives (Semantic Scholar).
  • Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors (PMC).

Sources

Safety Operating Guide

Comprehensive Disposal and Handling Protocol for 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the proper handling and disposal of complex synthetic intermediates is a critical component of laboratory safety and regulatory compliance. 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (CAS: 81597-71-9) is a specialized compound featuring a halogen (bromine), a thiophene ring, and a sulfonamide linkage[1].

Because of its unique structural elements, this compound cannot be treated as standard organic waste. This guide provides an authoritative, step-by-step Standard Operating Procedure (SOP) for its disposal, explaining the mechanistic rationale behind each regulatory requirement to ensure your laboratory remains safe, compliant, and cost-efficient.

Physicochemical Profile & Waste Categorization

Before initiating disposal, it is essential to understand how the compound's molecular structure dictates its waste classification. The presence of the carbon-bromine bond automatically categorizes this material as a Halogenated Organic Compound under environmental regulations[2].

Quantitative Data & Disposal Metrics
ParameterValue / SpecificationRationale / Impact on Disposal
CAS Number 81597-71-9[1]Primary identifier for Safety Data Sheets (SDS) and EHS tracking.
Molecular Formula C

H

BrNO

S

[1]
Contains Br, S, and N; dictates toxic combustion byproducts.
Molecular Weight 310.20 g/mol [1]Utilized for calculating molar concentrations in liquid waste streams.
Waste Classification Halogenated Organic WasteStrictly regulated under EPA 40 CFR Part 268 Land Disposal Restrictions[2].
Combustion Byproducts HBr, SOx, NOx, COxRequires specialized high-temperature incineration with alkaline scrubbers[3][4].
Incompatible Streams Non-halogenated solvents, strong oxidizersCommingling drastically increases institutional disposal costs[5][6].

Mechanistic Rationale for Disposal Protocols (The "Why")

Standard laboratory disposal often relies on bulk solvent collection, but 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine requires strict segregation. Understanding the chemical causality behind these rules is vital for self-validating safety systems.

  • Prevention of Dioxin/Furan Formation: Halogenated organic wastes exhibit high environmental persistence and mobility[7]. If incinerated at standard temperatures, brominated compounds can undergo incomplete combustion, leading to the emission of highly toxic polybrominated dibenzodioxins (PBDDs) and dibenzofurans (PBDFs)[4]. Therefore, this waste must be routed to specialized facilities capable of sustained high-temperature thermal destruction (>1000°C)[3].

  • Acid Gas Neutralization: The thiophene and sulfonamide groups contain sulfur and nitrogen. Upon combustion, these heteroatoms generate sulfur oxides (SOx) and nitrogen oxides (NOx), while the bromine yields hydrobromic acid (HBr)[3][4]. Disposal facilities must utilize post-combustion alkaline scrubbers to neutralize these corrosive gases before atmospheric release.

  • Cost and Compliance Causality: Mixing halogenated waste with non-halogenated waste (like ethanol or acetone) does not dilute the hazard; it simply converts the entire volume into a halogenated waste stream. Because halogenated disposal is significantly more expensive and logistically complex, keeping these streams strictly separated is a fundamental principle of laboratory waste minimization[6][8].

Operational Disposal Plan: Step-by-Step Methodology

The following protocol provides a self-validating workflow for the disposal of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine, whether in its pure solid form or dissolved in reaction solvents.

Step 1: Preparation and Personal Protective Equipment (PPE)
  • Action: Don chemical-resistant gloves (consult SDS for specific breakthrough times, typically nitrile or neoprene), safety goggles, and a flame-retardant lab coat.

  • Validation: All handling, transfer, and commingling of waste must be conducted inside a certified, actively venting chemical fume hood to prevent inhalation of solvent vapors or compound dust[8][9].

Step 2: Waste Segregation
  • Action: Identify the waste state. If the compound is dissolved in a solvent, verify that the solvent is compatible with halogenated storage (e.g., Dichloromethane, Chloroform)[8].

  • Validation: Never mix this compound or its solutions with non-halogenated solvent waste, inorganic acids (e.g., nitric acid, sulfuric acid), or strong oxidizers[5][6].

Step 3: Containerization
  • Action: Pour liquid waste into a chemically compatible, approved container, such as a 4-liter white high-density polyethylene (HDPE) bottle or a 5-gallon carboy[8]. For solid waste (contaminated pipette tips, vials, and pure compound powder), use a puncture-resistant, sealable hazardous waste bin[9].

  • Validation: Ensure the container is in excellent condition, free of external residue, and features a secure, leak-proof lid[6][9].

Step 4: Immediate Labeling
  • Action: Attach an institutional Hazardous Waste Tag to the container before or immediately after the first drop of waste is added[8].

  • Validation: The label must explicitly state "Hazardous Waste," check the "Halogenated Solvents" box, and list all chemical constituents with their approximate percentages (e.g., "1-[(5-Bromo-2-thienyl)sulfonyl]piperidine 5%, Dichloromethane 95%")[8][9].

Step 5: Satellite Accumulation Area (SAA) Management
  • Action: Store the sealed container in a designated SAA at or near the point of generation (within the same laboratory)[5][9].

  • Validation: Keep the container tightly closed at all times unless actively adding waste. This prevents toxic volatilization and complies with EPA emission standards. Ensure the container sits within secondary containment to catch accidental leaks[6][8].

Step 6: Institutional Transfer
  • Action: Once the container reaches 90% capacity, or hits the institutional time/volume limit (e.g., 50 gallons total lab accumulation), submit a pickup request to your Environmental Health and Safety (EHS) department via your internal portal (e.g., Chematix)[5][8].

  • Validation: Never dispose of this compound down the sink drain or allow it to evaporate in a fume hood. Sink disposal of regulated halogenated organics is a severe regulatory violation[5][6].

Waste Routing Visualization

G A 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine Waste Generation B Solid Waste (Contaminated PPE/Tubes) A->B C Liquid Waste (Solvent Solutions) A->C D Halogenated Waste Stream Segregation B->D C->D E High-Temp Incineration (>1000°C + Scrubbers) D->E F Thermal Destruction (Prevents PBDD/PBDF) E->F

Workflow for the segregation and thermal destruction of halogenated sulfonamide waste.

Emergency Spill Response

In the event of an accidental spill of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine (solid or solution):

  • Containment: Immediately contain the leak. Do not allow the material to enter sink drains or floor drains[6].

  • Absorption: Soak up liquid spills with an inert, non-combustible absorbent material (such as vermiculite, dry sand, or universal spill pads)[8].

  • Collection: Place all used absorbent materials, along with any contaminated glass or PPE, into a heavy-duty, sealable bag or bucket.

  • Disposal: Tag the collected spill material as Hazardous Halogenated Waste and request an immediate EHS pickup[8].

References

  • 1-((5-Bromo-2-thienyl)sulfonyl)piperidine - CAS:81597-71-9. YanmeiBio.
  • 40 CFR Appendix III to Subpart E of Part 268 - List of Halogenated Organic Compounds Regulated Under § 268.32. Cornell Law School (LII).
  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse / EPA.
  • Chemical Waste Management: Combining Compatible Used Organic Solvents. University of Louisville.
  • Navigating the Disposal of 8-Fluoroisoquinoline-5-sulfonamide: A Guide for Laboratory Professionals. BenchChem.
  • Hazardous Laboratory Chemicals Disposal Guide. Reed College.
  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
  • Halogenated Solvents in Laboratories. Temple University.
  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

Sources

Navigating the Synthesis Landscape: A Guide to Personal Protective Equipment for 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, my primary goal is to empower your research by ensuring that innovation and safety advance hand-in-hand. This guide provides essential, field-tested safety and logistical protocols for handling 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine. While a specific Safety Data Sheet (SDS) for this compound is not publicly available, a robust safety framework can be constructed by deconstructing the molecule into its core components: a sulfonyl moiety (related to sulfonyl chlorides), a brominated thiophene ring, and a piperidine base. This approach allows us to anticipate hazards and establish a self-validating safety protocol grounded in established chemical principles.

Hazard Analysis: Understanding the Reactivity Profile

The key to safe handling is a proactive understanding of the potential risks. The structure of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine suggests a combination of hazards derived from its functional groups.

Functional GroupAnticipated HazardsRationale & Supporting Evidence
Sulfonyl Group Corrosive, Water-ReactiveSulfonyl groups are typically introduced using sulfonyl chlorides, which are known to be corrosive and react exothermically with water (including moisture in the air) to produce hydrochloric and sulfuric acids.[1][2] This reactivity can cause severe skin and eye burns and respiratory tract damage.[2][3]
Brominated Thiophene Toxicological & Environmental HazardBrominated organic compounds are a class of chemicals known for their potential toxicity, including endocrine disruption, neurotoxicity, and carcinogenicity.[4][5][6] They can also be persistent in the environment.[4] Thiophene itself can irritate the skin, eyes, and respiratory system.[7]
Piperidine Moiety Corrosive, ToxicPiperidine is a corrosive, toxic, and flammable base.[8] Exposure can cause severe burns to the skin and eyes, and it is toxic if inhaled or absorbed through the skin.[8]

This analysis dictates that any handling procedure must assume the compound is corrosive, water-sensitive, and carries both acute and chronic toxicity risks.

Core Directive: Personal Protective Equipment (PPE)

A multi-layered PPE strategy is mandatory to mitigate the identified risks. The following equipment provides a comprehensive barrier against exposure.

PPE CategoryItemSpecifications and Importance
Eye and Face Protection Chemical Safety Goggles & Full-Face ShieldGoggles must be splash-resistant and form a seal around the eyes.[9][10] A full-face shield must be worn over the goggles to protect against splashes during transfers or in the event of a reactive incident.[2][10]
Hand Protection Chemical-Resistant Gloves (Double-Gloving Recommended)Nitrile gloves are a suitable first line of defense for incidental contact.[1][11][12] For prolonged handling or when a splash risk is high, double-gloving or wearing a more robust glove (e.g., neoprene) over a nitrile glove is recommended.[10][13] Inspect gloves before every use and replace them immediately if compromised.
Body Protection Chemical-Resistant Lab Coat or ApronA lab coat with a closed front, long sleeves, and tight-fitting cuffs is essential to protect skin and clothing.[9][12] For larger quantities, an apron made of a chemical-resistant material should be worn over the lab coat.[13]
Respiratory Protection Certified Chemical Fume HoodAll handling of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine, including weighing and transfers, must be conducted within a properly functioning chemical fume hood to minimize inhalation of any powders or vapors.[1][2]

Operational Plan: A Step-by-Step Handling Workflow

Adherence to a strict, sequential protocol is critical for minimizing risk. The following workflow outlines the essential steps for safely handling the compound from preparation to use.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Verify Fume Hood Functionality prep2 Assemble Spill Kit (Inert Absorbent, NaHCO₃) prep1->prep2 prep3 Don All Required PPE (See Table 2) prep2->prep3 handle1 Tare Balance & Weigh Compound prep3->handle1 handle2 Carefully Transfer to Reaction Vessel handle1->handle2 handle3 Slowly Add to Reaction Under Inert Atmosphere handle2->handle3 clean1 Quench Reaction Mixture (If Applicable) handle3->clean1 clean2 Decontaminate Glassware & Work Area clean1->clean2 clean3 Segregate & Label All Waste Streams clean2->clean3 clean4 Doff & Dispose of Contaminated Gloves clean3->clean4 clean5 Wash Hands Thoroughly clean4->clean5

Caption: Workflow for the Safe Handling of 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine.

Experimental Protocol: Quenching Excess Reagent

Unreacted sulfonyl-containing compounds must be neutralized before disposal. A violent reaction can occur if water is added directly.[2]

  • Prepare Quench Solution: In a separate flask, prepare a stirred, ice-cold solution of saturated aqueous sodium bicarbonate (NaHCO₃). Use at least 5-10 molar equivalents of base relative to the sulfonyl compound.[2]

  • Slow Addition: While vigorously stirring the cold bicarbonate solution in the fume hood, slowly add the reaction mixture dropwise via an addition funnel.

  • Monitor Reaction: Be vigilant for any signs of an exothermic reaction or gas evolution. Control the addition rate to keep the reaction manageable.

  • Final Check: Once the addition is complete, allow the mixture to slowly warm to room temperature. Check the pH of the aqueous layer to ensure it is neutral or basic before proceeding with workup.

Logistical Plan: Spill and Emergency Procedures

Immediate and correct action is critical in the event of a spill. All personnel should be familiar with the location of safety showers, eyewash stations, and spill kits.

G start Spill Occurs decision Is the spill large, uncontrolled, or are you unsure? start->decision evacuate Evacuate Immediate Area decision->evacuate Yes contain Contain Spill with Inert Absorbent (Sand, Vermiculite) decision->contain No alert Alert Colleagues & Activate Alarm/Call Emergency Services evacuate->alert neutralize Cautiously Neutralize with Sodium Bicarbonate (NaHCO₃) contain->neutralize collect Collect Material into a Labeled 'Halogenated Organic Waste' Container neutralize->collect decon Decontaminate the Area collect->decon

Caption: Decision Tree for Spill Response.

Personnel Exposure:
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek immediate medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][14]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[15]

Disposal Plan: Managing Halogenated Waste

Improper disposal of brominated organic compounds can cause significant environmental harm.[16] A dedicated and clearly labeled waste stream is mandatory.

  • Primary Waste: All solutions and solids containing 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine must be collected in a dedicated, sealed, and clearly labeled "Halogenated Organic Waste" container.[16][17] Do not mix with non-halogenated waste.

  • Contaminated Materials: All disposable items that have come into contact with the compound, including gloves, pipette tips, and absorbent materials from spills, must be collected in a designated solid hazardous waste container.[16]

  • Aqueous Waste: Any aqueous layers from the reaction workup should be treated as hazardous waste and collected separately for proper disposal.[16]

By implementing these comprehensive safety and logistical measures, researchers can confidently and safely handle 1-[(5-Bromo-2-thienyl)sulfonyl]piperidine, ensuring both personal safety and environmental responsibility.

References

  • Vertex AI Search. (2025). What are the safety precautions when handling Benzene Sulfonyl Chloride?
  • Benchchem. (2025). Personal protective equipment for handling 2-Nitroethane-1-sulfonyl chloride.
  • Benchchem. (n.d.).
  • Benchchem. (2025). Technical Support Center: Safe Handling and Quenching of Sulfonyl Chlorides.
  • Benchchem. (2025). Personal protective equipment for handling 3-Isopropylbenzenesulfonyl chloride.
  • Toxic-Free Future. (2024). Table: Toxic Flame Retardants in Everyday Products.
  • Science Forums. (2008).
  • Georgia Institute of Technology. (n.d.). Personal Protective Equipment.
  • RTI International. (2022). Brominated Flame Retardants – A Question of Safety.
  • Environmental Health and Safety - University of Nevada, Reno. (n.d.).
  • Fisher Scientific. (2025).
  • Chemistry LibreTexts. (2021). Proper Protective Equipment.
  • Allan Chemical Corporation. (2025). How to Choose PPE for Chemical Work.
  • CliniSciences. (n.d.).
  • Fisher Scientific. (2023).
  • Kim, Y., et al. (2014).
  • New Jersey Department of Health. (n.d.). Hazard Summary: Thiophene.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.